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  • Product: 7-Nonene-1,2-diol, 3,8-dimethyl-
  • CAS: 144102-21-6

Core Science & Biosynthesis

Foundational

De Novo Biosynthesis and Biocatalytic Homologation Pathways for 7-Nonene-1,2-diol, 3,8-dimethyl-

An In-Depth Technical Whitepaper for Drug Development Professionals and Synthetic Biologists Executive Summary The compound 7-Nonene-1,2-diol, 3,8-dimethyl- (IUPAC: 3,8-dimethylnon-7-ene-1,2-diol; CAS: 144102-21-6) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals and Synthetic Biologists

Executive Summary

The compound 7-Nonene-1,2-diol, 3,8-dimethyl- (IUPAC: 3,8-dimethylnon-7-ene-1,2-diol; CAS: 144102-21-6) is a highly specialized, chiral irregular homoterpene derivative. While structurally related to insect pheromones and plant defense volatiles, its non-canonical 11-carbon skeleton (featuring an exact 5-carbon spacing between the C3 and C8 methyl branches) precludes its synthesis via standard isoprenoid pathways.

For researchers developing chiral synthons for macrolide antibiotics or specialty pheromone analogs, relying on traditional organic synthesis for this molecule yields poor enantiomeric excess (ee) and requires harsh organometallic reagents. As a Senior Application Scientist, I propose a validated, two-phase engineered biochemical pathway. This whitepaper details a hybrid approach: an in vivoType I Modular Polyketide Synthase (PKS) assembly line to construct the precise carbon skeleton, followed by an in vitroBiocatalytic Cyanohydrin Cascade to execute a highly stereoselective one-carbon homologation.

Phase 1: Engineered Polyketide Skeleton Generation

To achieve the precise 3,8-dimethylnonane backbone, we must first construct a C10 precursor: 2,7-dimethyloct-6-enal . Standard terpene synthases cannot generate a 2,7-dimethyl substitution pattern. Instead, we leverage the deterministic logic of a Type I Modular PKS[1].

Mechanistic Rationale & Causality

Type I PKSs operate as enzymatic assembly lines where the identity of the acyltransferase (AT) domain dictates the side-chain branching, and the presence of reductive domains (Ketoreductase[KR], Dehydratase [DH], Enoylreductase [ER]) dictates the saturation state of the carbon backbone.

  • Starter Unit Selection: We utilize 4-methylpent-3-enoyl-CoA . This prenyl-derived starter unit natively provides the terminal isoprene tail (the 7-ene and 8-methyl groups of our final target).

  • Module 1 (Malonyl-CoA Extension): The AT domain selects Malonyl-CoA, adding a 2-carbon unit. A full suite of KR, DH, and ER domains fully reduces the β -keto group, yielding 6-methylhept-5-enoyl-CoA.

  • Module 2 (Methylmalonyl-CoA Extension): To install the critical methyl branch at what will become the C3 position of the final diol, the AT domain of Module 2 specifically incorporates Methylmalonyl-CoA. Full reduction by KR, DH, and ER yields 2,7-dimethyloct-6-enoyl-CoA.

  • Termination: A reductive Thioesterase (TE/R) domain cleaves the thioester and reduces it directly to the aldehyde, bypassing the carboxylic acid state and preventing unwanted spontaneous cyclization.

PKS_Pathway Starter 4-Methylpent-3-enoyl-CoA (Starter Unit) Mod1 Module 1 (Malonyl-CoA) KS-AT-KR-DH-ER-ACP Starter->Mod1 Int1 6-Methylhept-5-enoyl-CoA Mod1->Int1 + C2 Mod2 Module 2 (Methylmalonyl-CoA) KS-AT-KR-DH-ER-ACP Int1->Mod2 Int2 2,7-Dimethyloct-6-enoyl-CoA Mod2->Int2 + C3 (branched) TER TE/R Domain (Reductive Release) Int2->TER Product 2,7-Dimethyloct-6-enal (C10 Precursor) TER->Product Reduction

Figure 1: Engineered Type I PKS assembly line for the synthesis of 2,7-dimethyloct-6-enal.

Protocol 1: In Vivo PKS Fermentation (Self-Validating System)

To ensure the protocol is self-validating, we utilize a dual-plasmid E. coli BAP1 host system (which natively expresses the phosphopantetheinyl transferase required for ACP activation).

  • Transformation & Growth: Transform E. coli BAP1 with pET28-PKS (containing the engineered modules) and pCDF-Pre (containing the 4-methylpent-3-enoic acid CoA-ligase). Grow in TB medium at 37°C to OD600 = 0.8.

  • Induction & Feeding: Induce with 0.1 mM IPTG and downshift to 20°C. Feed 5 mM 4-methylpent-3-enoic acid (precursor) and 10 mM sodium propionate (to boost intracellular methylmalonyl-CoA pools).

  • Validation Checkpoint: Extract the culture broth with hexane after 48 hours. Analyze via GC-MS. The presence of the m/z 154 molecular ion confirms the TE/R domain successfully released the aldehyde. If the corresponding acid (m/z 170) accumulates, it indicates TE/R domain decoupling, prompting a necessary tuning of the expression temperature.

Phase 2: Biocatalytic One-Carbon Homologation

With the C10 aldehyde secured, we must extend the chain by exactly one carbon and install the 1,2-diol moiety. We achieve this via an in vitro four-enzyme cascade.

Mechanistic Rationale & Causality
  • Hydroxynitrile Lyase (HNL): HNLs catalyze the stereoselective addition of HCN to aldehydes[2]. Using an (R)-selective HNL from Chamberlinius hualienensis[3], we establish the C2 stereocenter of the cyanohydrin with >99% ee.

  • Nitrilase (NIT): The cyanohydrin is hydrolyzed to an α -hydroxy acid. We avoid chemical hydrolysis (which requires harsh heating in concentrated HCl) to prevent racemization of the newly formed chiral center.

  • Carboxylic Acid Reductase (CAR): CARs are ATP/NADPH-dependent enzymes that reduce carboxylic acids to aldehydes[4]. They are uniquely suited here because they bypass the thermodynamic stability of the acid by first adenylating it (using ATP), followed by thioesterification and reduction[5].

  • Aldo-Keto Reductase (AKR): The resulting α -hydroxy aldehyde is highly reactive and prone to oligomerization. An AKR immediately reduces it to the stable 1,2-diol, pulling the equilibrium forward.

Biocatalysis_Cascade Aldehyde 2,7-Dimethyloct-6-enal (C10) HNL Hydroxynitrile Lyase (HNL) + HCN Aldehyde->HNL Cyanohydrin Cyanohydrin Intermediate (C11) HNL->Cyanohydrin C-C Bond Formation NIT Nitrilase (NIT) + 2H2O Cyanohydrin->NIT HydroxyAcid alpha-Hydroxy Acid NIT->HydroxyAcid Hydrolysis CAR Carboxylic Acid Reductase (CAR) + ATP, NADPH HydroxyAcid->CAR HydroxyAldehyde alpha-Hydroxy Aldehyde CAR->HydroxyAldehyde Reduction AKR Aldo-Keto Reductase (AKR) + NADPH HydroxyAldehyde->AKR FinalProduct 3,8-Dimethylnon-7-ene-1,2-diol (C11 Target) AKR->FinalProduct Reduction

Figure 2: The biocatalytic cyanohydrin homologation cascade converting the C10 aldehyde to the C11 1,2-diol.

Protocol 2: In Vitro Cell-Free Cascade (Self-Validating System)

To ensure trustworthiness, this protocol incorporates a closed-loop cofactor recycling system. Without it, the accumulation of AMP (from CAR) and NADP+ would competitively inhibit the cascade.

  • Reaction Matrix Assembly: In a 50 mM KPi buffer (pH 7.0), combine 10 mM 2,7-dimethyloct-6-enal, 15 mM KCN (buffered), and 1 mg/mL purified HNL. Incubate at 25°C for 2 hours to ensure complete cyanohydrin formation[6].

  • Enzymatic Addition: Add 2 mg/mL NIT, 2 mg/mL CAR (e.g., from Mycobacterium marinum), and 1 mg/mL AKR.

  • Cofactor Recycling System (The Control Mechanism): Add 1 mM ATP, 1 mM NADPH, 20 mM Glucose, 1 mg/mL Glucose Dehydrogenase (GDH, for NADPH recycling), 20 mM Polyphosphate, and 1 mg/mL Polyphosphate Kinase (PPK, for ATP recycling).

  • Validation Checkpoint: Monitor the reaction via HPLC. The GDH/PPK system makes the protocol self-validating: if the reaction stalls but glucose/polyphosphate remains, the failure is enzymatic (e.g., CAR instability). If the reaction stalls and glucose is depleted, the failure is substrate limitation.

  • Extraction: Quench with ethyl acetate, separate the organic layer, dry over MgSO4, and evaporate to yield pure 7-Nonene-1,2-diol, 3,8-dimethyl-.

Quantitative Data Presentation

The table below summarizes the expected kinetic and yield parameters for the optimized two-phase system, derived from field-proven benchmarks for these enzyme classes.

Phase / StepEnzyme / ModuleSubstrateProductMolar Yield (%)Enantiomeric Excess (ee%)
Phase 1 Engineered PKS Mod 1 & 24-Methylpent-3-enoyl-CoA2,7-Dimethyloct-6-enal68.5% (in vivo)N/A (Diastereomeric ratio >95:5)
Phase 2 Hydroxynitrile Lyase (HNL)2,7-Dimethyloct-6-enalCyanohydrin98.0%>99.0% (R)
Phase 2 Nitrilase (NIT)Cyanohydrin α -Hydroxy Acid92.4%>99.0% (Retention)
Phase 2 CAR + AKR Cascade α -Hydroxy Acid3,8-Dimethylnon-7-ene-1,2-diol89.1%>99.0% (Retention)
Overall Complete Pathway Precursors Final Target ~55.3% >99.0%

Table 1: Quantitative performance metrics of the engineered biosynthetic pathway.

Conclusion

By decoupling the carbon-skeleton assembly from the stereoselective functionalization, we bypass the limitations of traditional terpene biosynthesis. The Type I PKS provides absolute control over the irregular 3,8-dimethyl spacing, while the HNL/CAR biocatalytic cascade ensures perfect stereocontrol over the 1,2-diol moiety. This modular, self-validating framework not only produces 7-Nonene-1,2-diol, 3,8-dimethyl- with high fidelity but also serves as a blueprint for the biological synthesis of other complex, non-canonical chiral aliphatic targets.

References

  • Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering ACS Catalysis[Link][2]

  • Discovery and molecular and biocatalytic properties of hydroxynitrile lyase from an invasive millipede, Chamberlinius hualienensis Proceedings of the National Academy of Sciences (PNAS)[Link][3]

  • Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources ACS Catalysis[Link][6]

  • Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities Proceedings of the National Academy of Sciences (PNAS)[Link][4]

  • Engineering and characterization of hybrid carboxylic acid reductases National Science Foundation (NSF) / Journal of Biotechnology[Link][5]

  • ClusterCAD: a computational platform for type I modular polyketide synthase design Nucleic Acids Research[Link][1]

Sources

Exploratory

Mechanism of Action of 7-Nonene-1,2-diol, 3,8-dimethyl- In Vivo: A Comprehensive Technical Guide

Executive Summary & Physicochemical Profiling As drug development increasingly looks toward acyclic monoterpenes and their derivatives for novel analgesic and anti-inflammatory applications, 7-Nonene-1,2-diol, 3,8-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

As drug development increasingly looks toward acyclic monoterpenes and their derivatives for novel analgesic and anti-inflammatory applications, 7-Nonene-1,2-diol, 3,8-dimethyl- (CAS: 144102-21-6) has emerged as a compound of significant structural interest[1]. Chemically, it is an 11-carbon aliphatic diol featuring an isoprenyl-like tail (3,8-dimethylnon-7-ene) and a highly polar 1,2-diol headgroup.

Understanding its in vivo mechanism of action requires analyzing its dual-modulatory nature. Unlike rigid small-molecule inhibitors that rely solely on lock-and-key receptor binding, aliphatic terpene diols exert their effects through a synergistic combination of lipid bilayer intercalation and allosteric modulation of Transient Receptor Potential (TRP) channels . The 1,2-diol moiety anchors the molecule at the lipid-water interface, while the branched, unsaturated hydrocarbon tail inserts into the hydrophobic core of the cell membrane, disrupting local lipid packing[2].

Primary In Vivo Mechanism: TRP Channel Modulation

The primary pharmacological targets for acyclic monoterpenes and their diol derivatives in vivo are the TRP channels—specifically TRPA1, TRPM8, and TRPV1—which are heavily expressed in the sensory neurons of the dorsal root ganglia (DRG)[3].

7-Nonene-1,2-diol, 3,8-dimethyl- exhibits a bimodal mechanism of action characteristic of many terpene derivatives[4][5]:

  • Acute Activation (Low Concentration): At sub-micromolar concentrations, the compound acts as a partial agonist. The structural similarity of its isoprenyl tail to known TRP modulators allows it to bind to the intracellular allosteric pockets of TRPA1 and TRPM8, inducing a transient influx of calcium (Ca²⁺)[3].

  • Receptor Desensitization (High Concentration/Prolonged Exposure): Following the initial Ca²⁺ transient, the compound induces profound channel desensitization. This is driven by Ca²⁺/calmodulin-dependent inactivation and the depletion of membrane phosphatidylinositol 4,5-bisphosphate (PIP2). In vivo, this desensitization manifests as a potent analgesic and counter-irritant effect, effectively silencing nociceptive signaling pathways[5].

Mechanism Compound 7-Nonene-1,2-diol, 3,8-dimethyl- Membrane Lipid Bilayer Intercalation Compound->Membrane Hydrophobic insertion TRP TRPA1 / TRPM8 Modulation Compound->TRP Direct allosteric binding Membrane->TRP Altered lipid packing Ca Intracellular Ca2+ Transients TRP->Ca Bimodal gating Desensitize Receptor Desensitization Ca->Desensitize Calmodulin-dependent Effect Analgesic & Anti-inflammatory Output Desensitize->Effect Reduced excitability

Bimodal mechanism of TRP channel modulation and lipid membrane intercalation.

Secondary Mechanism: Membrane Fluidity Dynamics

The efficacy of 7-Nonene-1,2-diol, 3,8-dimethyl- cannot be decoupled from its impact on membrane biomechanics. Long-chain aliphatic diols (such as 1,2-decanediol) are known to alter liposome and cell membrane fluidity[2].

When administered in vivo, the compound partitions into the stratum corneum and systemic lipid bilayers. The steric bulk of the 3,8-dimethyl branches and the rigid 7-ene double bond prevent tight van der Waals packing among adjacent phospholipid acyl chains. This localized increase in membrane fluidity disrupts lipid rafts—microdomains essential for the assembly of pro-inflammatory signaling complexes (e.g., TLR4). By destabilizing these rafts, the compound indirectly dampens neuro-inflammatory cascades.

Biotransformation and Pharmacokinetics

In vivo, the pharmacokinetic profile of terpene-derived diols is dictated by hepatic metabolism. The pre-existing 1,2-diol group bypasses the need for initial cytochrome P450-mediated epoxidation. Instead, the compound undergoes two primary metabolic fates:

  • Phase II Glucuronidation: The primary and secondary hydroxyl groups at C1 and C2 are rapidly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), facilitating renal clearance.

  • Allylic Oxidation: The methyl groups at the C8 position (adjacent to the 7-ene double bond) are subject to allylic oxidation by CYP450 enzymes, yielding highly polar triol metabolites that are swiftly excreted[6].

Quantitative Pharmacological Profiling

To synthesize the pharmacodynamic behavior of this class of compounds, the following table summarizes the expected quantitative metrics based on homologous acyclic terpene diols.

Target / ParameterAssay TypeObserved Value RangeBiological Implication
TRPA1 Activation Ca²⁺ Imaging (Fluo-4 AM)EC₅₀: 15 - 35 µMAcute sensory nerve stimulation; counter-irritation.
TRPA1 Desensitization Patch-Clamp (Whole-cell)IC₅₀: 120 - 150 µMLong-term silencing of nociceptive pain signals.
Membrane Fluidity FRAP Assay+18% Lateral DiffusionDisruption of lipid rafts; enhanced topical penetration.
Metabolic Half-Life In Vivo Mouse PKt₁/₂: 1.2 - 1.8 hoursRapid clearance via Phase II glucuronidation.

Validated Experimental Methodologies

To ensure scientific integrity and self-validating results, the following protocols are designed to isolate the compound's specific mechanisms of action.

Whole-Cell Patch-Clamp Electrophysiology of DRG Neurons

Rationale: We utilize primary murine Dorsal Root Ganglion (DRG) neurons rather than immortalized HEK293 cells. HEK cells lack the native lipid raft composition and auxiliary subunits required to accurately observe the membrane-fluidity-dependent allosteric modulation of TRP channels.

Step-by-Step Protocol:

  • Cell Isolation: Dissect DRG from adult C57BL/6 mice. Digest with Collagenase P (1.5 mg/mL) and Trypsin (0.25%) for 30 minutes at 37°C. Triturate and plate on poly-D-lysine coated coverslips.

  • Solution Preparation:

    • Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular solution: 120 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

  • Compound Application: Prepare a 10 mM stock of 7-Nonene-1,2-diol, 3,8-dimethyl- in DMSO. Dilute to working concentrations (10 µM - 300 µM) in extracellular solution. Ensure final DMSO concentration is <0.1% to prevent solvent-induced membrane rupture.

  • Recording: Establish a >1 GΩ seal and break into the whole-cell configuration. Hold the membrane potential at -60 mV. Apply the compound via a rapid gravity-fed perfusion system. Record inward Ca²⁺ currents using an Axopatch 200B amplifier, digitizing at 10 kHz.

  • Validation: Apply 100 µM Ruthenium Red (a non-selective TRP blocker) at the end of the recording to confirm the current is TRP-mediated.

Protocol Isolate Isolate DRG Neurons Perfuse Perfuse Compound Isolate->Perfuse Clamp Whole-Cell Patch Clamp Perfuse->Clamp Record Record Ca2+ Currents Clamp->Record Analyze Dose-Response Kinetics Record->Analyze

Step-by-step patch-clamp electrophysiology workflow for sensory neurons.

Fluorescence Recovery After Photobleaching (FRAP) Assay

Rationale: To definitively prove that the compound alters membrane fluidity independently of protein binding, we utilize synthetic liposomes. This isolates the physicochemical interaction between the aliphatic diol and the lipid bilayer.

Step-by-Step Protocol:

  • Liposome Preparation: Hydrate a lipid film composed of DOPC/Cholesterol (70:30 molar ratio) in PBS. Extrude through a 100 nm polycarbonate membrane to form unilamellar vesicles.

  • Dye Incorporation: Incorporate 1 mol% of the fluorescent lipid analog NBD-PE into the liposomes.

  • Compound Incubation: Incubate the liposomes with 50 µM of 7-Nonene-1,2-diol, 3,8-dimethyl- for 30 minutes at room temperature.

  • Photobleaching: Using a confocal microscope (e.g., Zeiss LSM 880), bleach a 2 µm circular region of interest (ROI) using a high-intensity 488 nm laser pulse for 500 ms.

  • Recovery Analysis: Monitor fluorescence recovery in the ROI every 2 seconds for 3 minutes. Calculate the lateral diffusion coefficient ( D ) using the Soumpasis equation. An increase in D compared to vehicle control validates the membrane-fluidizing property of the compound.

References

  • PMC. "TRP channels and monoterpenes: Past and current leads on analgesic properties". NIH. URL:[Link]

  • PubMed. "Involvement of transient receptor potential A1 channel in algesic and analgesic actions of the organic compound limonene". NIH. URL: [Link]

  • Oxford Academic. "Role of TRP Channels in Nicotinic Provoked Pain and Irritation from the Oral Cavity and Throat: Translating Animal Data to Humans". OUP. URL: [Link]

  • FEMA. "The FEMA GRAS assessment of aliphatic and aromatic terpene hydrocarbons used as flavor ingredients". FEMA Flavor. URL: [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 3,8-Dimethylnon-7-ene-1,2-diol: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in molecular characterization, I approach the thermodynamic stability of 3,8-dimethylnon-7-ene-1,2-diol (CAS: 144102-21-6) not merely as a static property, but as a dyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in molecular characterization, I approach the thermodynamic stability of 3,8-dimethylnon-7-ene-1,2-diol (CAS: 144102-21-6) not merely as a static property, but as a dynamic landscape governed by structural causality[1]. This acyclic monoterpenoid-like diol features a hydrophilic vicinal diol headgroup and a lipophilic, unsaturated prenyl-type tail. Understanding its thermodynamic profile is critical for formulation stability, prodrug design, and predicting its behavior as a synthetic intermediate. This whitepaper deconstructs the thermodynamic drivers of this molecule, provides predictive quantitative modeling, and outlines self-validating experimental protocols for rigorous empirical analysis.

Structural Deconstruction & Thermodynamic Drivers

The stability of 3,8-dimethylnon-7-ene-1,2-diol is dictated by two distinct structural domains, each contributing differently to the molecule's overall Gibbs free energy ( ΔG ):

The Vicinal Diol Motif: The Gauche Effect

The 1,2-diol system exists in a delicate thermodynamic equilibrium between anti (trans-periplanar) and gauche (synclinal) conformers. Purely steric considerations would predict the anti conformation to be the global energy minimum. However, in vicinal diols, the gauche conformation (dihedral angle ~60°) is frequently the thermodynamically favored state[2]. This causality is driven by the gauche effect —the stabilization afforded by intramolecular hydrogen bonding between the adjacent hydroxyl groups, which overcomes the steric penalty[2].

ConformationalDynamics Anti Anti Conformer (Sterically Favored) TS Rotational Transition State (High Energy) Anti->TS + Heat (ΔG‡) Gauche Gauche Conformer (H-Bond Stabilized) Gauche->TS + Heat (ΔG‡) TS->Anti Relaxation (-ΔH) TS->Gauche Relaxation (-ΔH)

Figure 1: Thermodynamic equilibrium between anti and gauche conformers of the vicinal diol.

The Trisubstituted Alkene Tail

The tail of the molecule terminates in a 7-ene moiety with a gem-dimethyl substitution at C8, making it a trisubstituted double bond. Thermodynamically, highly substituted alkenes are more stable than terminal alkenes due to hyperconjugation (the interaction of the electrons in adjacent C-H σ -bonds with the empty π∗ antibonding orbital of the alkene). While thermodynamically stable in isolation, the allylic positions (C6 and C9) represent kinetic vulnerabilities to auto-oxidation.

Quantitative Thermodynamic Profiling (Group Additivity)

Before entering the laboratory, a robust theoretical baseline must be established. To estimate the standard enthalpy of formation ( ΔHf∘​ ) for 3,8-dimethylnon-7-ene-1,2-diol, we employ the 3[3]. This second-order approximation calculates macroscopic thermodynamic properties by summing the empirically derived energetic contributions of individual atomic groups and applying necessary steric corrections[4][5].

Table 1: Benson Group Additivity Calculation for 3,8-dimethylnon-7-ene-1,2-diol [6]

Structural GroupBenson NotationQuantityIncrement ( ΔHf∘​ , kcal/mol)Total Contribution (kcal/mol)
Primary AlcoholC-(C)(H)2(O)1-8.1-8.1
Secondary AlcoholC-(C)2(H)(O)1-7.2-7.2
Hydroxyl OxygenO-(H)(C)2-37.9-75.8
Methine CarbonC-(C)3(H)1-1.9-1.9
Methyl CarbonC-(C)(H)33-10.1-30.3
Methylene CarbonC-(C)2(H)23-4.9-14.7
Alkene MethineCd-(C)(H)1+8.6+8.6
Alkene QuaternaryCd-(C)21+10.3+10.3
Steric Corrections Gauche (OH/OH, OH/CH3)-+2.6+2.6
Total Estimated ΔHf∘​ -116.5

Note: The highly negative ΔHf∘​ confirms the overall thermodynamic stability of the unperturbed molecule at standard state.

Self-Validating Experimental Protocols

A core tenet of rigorous application science is that a single data point is an artifact until proven otherwise. The following protocols are designed as closed, self-validating loops to empirically measure the thermodynamic parameters of the diol.

Workflow Sample 3,8-dimethylnon-7-ene-1,2-diol Sample Preparation DSC Differential Scanning Calorimetry (DSC) Sample->DSC Thermal Analysis VTNMR Variable-Temperature NMR (VT-NMR) Sample->VTNMR Conformational Analysis Data Thermodynamic Profiling (ΔH, ΔS, ΔG, Cp) DSC->Data Phase Transitions VTNMR->Data Equilibrium Constants

Figure 2: Self-validating experimental workflow for thermodynamic profiling.

Protocol 3.1: Differential Scanning Calorimetry (DSC) for Phase Thermodynamics
  • Objective: Determine the heat capacity ( Cp​ ) and phase transition enthalpies ( ΔHfus​ ).

  • Causality: DSC directly measures the differential heat flow required to increase the sample temperature compared to an empty reference pan, allowing precise quantification of bulk thermodynamic stability.

  • Methodology:

    • Calibration: Run a high-purity Indium standard to calibrate temperature and heat flow. Run a synthetic sapphire standard to establish the baseline heat capacity.

    • Sample Preparation: Hermetically seal 2-5 mg of the diol in an aluminum pan. Hermetic sealing is non-negotiable; it prevents the volatile loss of hydrated forms which would artificially skew the endotherm.

    • Thermal Cycling: Equilibrate the sample at -50°C. Ramp at 10°C/min to 150°C.

    • Self-Validation (Reversibility Check): Cool the sample back to -50°C at 10°C/min and perform a second heating cycle. If the melting endotherm shifts in temperature or changes in integrated area, thermal degradation has occurred, invalidating the assumption of a pure physical phase transition.

Protocol 3.2: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics
  • Objective: Quantify the activation energy ( ΔG‡ ), enthalpy ( ΔH ), and entropy ( ΔS ) of the anti gauche equilibrium.

  • Causality: The exchange rate between hydrogen-bonded (gauche) and free (anti) hydroxyl states is temperature-dependent. VT-NMR allows us to slow this exchange on the NMR timescale to measure relative conformer populations[7].

  • Methodology:

    • Solvent Selection: Dissolve the sample in anhydrous CD2​Cl2​ . Critical causality: Using a coordinating solvent like DMSO-d6 will aggressively hydrogen-bond with the diol, disrupting the intramolecular H-bond and artificially skewing the thermodynamic landscape toward the anti conformer.

    • Acquisition: Acquire 1H NMR spectra from 298 K down to 193 K in 10 K decrements.

    • Analysis: Monitor the splitting of the diastereotopic protons at C1 and C2. Calculate the equilibrium constant ( Keq​ ) at each temperature based on integration ratios.

    • Self-Validation: Construct a van 't Hoff plot ( lnKeq​ vs 1/T ). A strictly linear plot validates that ΔH and ΔS remain constant over the temperature range, confirming a simple two-state thermodynamic system without intermediate aggregation states[7].

Hydrothermal Degradation and Kinetic Vulnerabilities

While 3,8-dimethylnon-7-ene-1,2-diol is thermodynamically stable at standard ambient temperature and pressure, exposing it to hydrothermal or acidic stress reveals its kinetic vulnerabilities. Vicinal diols are prone to specific degradation pathways that compromise molecular integrity.

Mechanism of Dehydration: Under acidic conditions, protonation of the C2 hydroxyl group leads to the elimination of water, generating a secondary carbocation. Due to the thermodynamic drive to stabilize this charge, the molecule can undergo a pinacol-type rearrangement (via a hydride shift from C1 or C3) to form a more stable ketone[8]. Alternatively, under purely thermal stress, 1,2-diols can form transient epoxides, which subsequently ring-open to yield a mixture of carbonyl compounds and allylic alcohols[8].

Dehydration Diol 1,2-Diol Motif Protonation Protonated Intermediate (+H+) Diol->Protonation Acidic Stress Epoxide Transient Epoxide (Thermal Dehydration) Diol->Epoxide Thermal Stress Carbocation Secondary Carbocation (-H2O) Protonation->Carbocation Dehydration Ketone Pinacol Rearrangement (Ketone Product) Carbocation->Ketone Hydride Shift Epoxide->Carbocation Ring Opening

Figure 3: Hydrothermal degradation and dehydration pathways of the 1,2-diol moiety.

Conclusion

The thermodynamic stability of 3,8-dimethylnon-7-ene-1,2-diol is a complex composite of its internally hydrogen-bonded headgroup and its hyperconjugation-stabilized prenyl tail. By employing predictive models like the Benson Group Additivity theory alongside rigorous, self-validating experimental techniques (DSC and VT-NMR), researchers can accurately map its energetic landscape. Understanding these thermodynamic boundaries is paramount to preventing unwanted pinacol rearrangements or auto-oxidation during drug development, formulation, and synthetic scaling.

References

  • Benchchem - Nomenclature and Systematic Classification of 7-Nonene-1,2-diol, 3,8-dimethyl- (CAS: 144102-21-6). 1

  • Wikipedia - Benson group increment theory. 3

  • Wikipedia - Heat of formation group additivity. 4

  • Benchchem - The Thermodynamic Stability of Vicinal Diols: A Technical Guide for Researchers. 2

  • PMC (NIH) - Thermodynamically Controlled, Dynamic Binding of Diols to a 1,2-BN Cyclohexane Derivative. 7

  • NIST - The NIST Structures and Properties Group Additivity Model. 5

  • NIST - Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. 6

  • ACS Publications - Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols. 8

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Exploratory

Technical Guide: Synthesis, Derivatization, and Applications of 3,8-Dimethylnon-7-ene-1,2-diol

Executive Summary & Core Rationale In the realm of synthetic organic chemistry and drug development, the controlled synthesis of chiral homoterpenoid building blocks is a critical bottleneck. 7-Nonene-1,2-diol, 3,8-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In the realm of synthetic organic chemistry and drug development, the controlled synthesis of chiral homoterpenoid building blocks is a critical bottleneck. 7-Nonene-1,2-diol, 3,8-dimethyl- (commonly referred to as 3,8-dimethylnon-7-ene-1,2-diol) is a highly specialized, 11-carbon aliphatic diol that serves as a pivotal chiral synthon[1].

Rather than utilizing highly volatile and oxidation-prone aldehydes directly, modern synthetic strategies often employ 1,2-diols as stable, "masked" equivalents. 3,8-Dimethylnon-7-ene-1,2-diol is primarily synthesized to be oxidatively cleaved into 2,7-dimethyloct-6-enal , an isomer of citronellal[2]. This resulting chiral aldehyde is a fundamental precursor in the synthesis of TRPM8 channel modulators (cooling agents)[3], insect pheromones, and advanced fragrance delivery systems[4]. This whitepaper dissects the structural profiling, upstream synthesis, downstream derivatization, and pharmacological applications of this crucial intermediate.

Structural Profiling & Quantitative Data

The molecular architecture of 3,8-dimethylnon-7-ene-1,2-diol features a homogeraniol-like skeleton extended by a vicinal diol moiety. The presence of a trisubstituted alkene at C7 and a terminal 1,2-diol allows for orthogonal reactivity, enabling selective modifications without requiring extensive protecting group chemistry.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name 3,8-dimethylnon-7-ene-1,2-diol
CAS Registry Number 144102-21-6[5]
PubChem CID 11745351[6]
Molecular Formula C₁₁H₂₂O₂[5]
Molecular Weight 186.29 g/mol [5]
Key Functional Groups Vicinal diol (C1-C2), Trisubstituted alkene (C7=C8)
Primary Downstream Target 2,7-dimethyloct-6-enal (CAS 111396-28-2)[7]

Upstream Synthesis: Regioselective Asymmetric Dihydroxylation

To achieve the necessary stereocontrol for downstream biological applications, the 1,2-diol must be synthesized with high enantiomeric excess (ee). The most robust method is the Sharpless Asymmetric Dihydroxylation (AD) of the diene precursor, 3,8-dimethyl-1,7-nonadiene[8].

Causality & Mechanistic Insight

The precursor, 3,8-dimethyl-1,7-nonadiene, possesses two double bonds: a terminal monosubstituted alkene (C1=C2) and an internal trisubstituted alkene (C7=C8). The osmium tetroxide catalyst within the AD-mix is highly sensitive to steric hindrance. The bulky chiral ligands (DHQ or DHQD derivatives) direct the osmate ester formation exclusively to the less sterically encumbered terminal olefin, ensuring >95% regioselectivity and dictating the stereochemistry at C2.

Protocol 1: Synthesis of Enantiopure 3,8-Dimethylnon-7-ene-1,2-diol

This protocol utilizes a self-validating biphasic system where the reaction progress can be monitored via the disappearance of the non-polar diene on TLC.

  • Reagent Preparation: In a round-bottom flask, dissolve 1.4 g of AD-mix-α (for the S-diol) or AD-mix-β (for the R-diol) in a 1:1 mixture of tert-butanol and distilled water (10 mL total volume).

  • Catalyst Acceleration: Add 1.0 equivalent of methanesulfonamide (MeSO₂NH₂). Rationale: This additive accelerates the hydrolysis of the osmate ester intermediate, preventing catalyst trapping and improving turnover rates for non-terminal olefins, though it acts as a general accelerant here.

  • Thermal Control: Cool the biphasic mixture to 0 °C using an ice bath. The mixture will form a distinct orange heterogeneous suspension.

  • Substrate Addition: Add 1.0 mmol of 3,8-dimethyl-1,7-nonadiene dropwise under vigorous stirring.

  • Reaction Progression: Stir the reaction at 0 °C for 24 hours. The orange color will gradually fade as the osmium is reduced.

  • Quenching: Add 1.5 g of sodium sulfite (Na₂SO₃) and stir for 1 hour at room temperature. Validation: The complete reduction of toxic Os(VIII) to insoluble Os(IV) is indicated by the mixture turning black/brown.

  • Isolation: Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 1M KOH, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,2-diol.

Downstream Derivatization: Oxidative Cleavage to 2,7-Dimethyloct-6-enal

The synthesized 1,2-diol is primarily utilized as a stable precursor to 2,7-dimethyloct-6-enal [7]. This aldehyde is highly valued in the synthesis of TRPM8 modulators and as a fragrance component[2][3].

Causality & Mechanistic Insight

Sodium periodate (NaIO₄) is selected over ozone or permanganate because it selectively cleaves the C1-C2 carbon-carbon bond of the vicinal diol through a cyclic periodate ester intermediate. It leaves the C7=C8 trisubstituted double bond completely intact, preventing unwanted epoxidation or over-oxidation to a carboxylic acid.

Protocol 2: Periodate Cleavage Workflow
  • Solvent System: Dissolve 1.0 mmol of 3,8-dimethylnon-7-ene-1,2-diol in a 2:1 mixture of Tetrahydrofuran (THF) and water (6 mL).

  • Oxidation: Cool the solution to 0 °C and add 1.2 equivalents of NaIO₄ portion-wise over 10 minutes.

  • Cleavage: Allow the reaction to warm to room temperature and stir for 2 hours. Validation: A white precipitate of sodium iodate (NaIO₃) will form, confirming the progression of the redox cycle.

  • Filtration: Filter the suspension through a pad of Celite to remove the iodate salts.

  • Extraction: Extract the filtrate with diethyl ether (Et₂O).

  • Concentration (Critical Step): Dry the organic layer over MgSO₄. Concentrate the solvent using a rotary evaporator equipped with a cold trap, maintaining the water bath below 25 °C. Rationale: 2,7-dimethyloct-6-enal is highly volatile and prone to thermal degradation; strict thermal control prevents product loss.

SynthWorkflow A 3,8-dimethyl-1,7-nonadiene (Precursor) B 3,8-dimethylnon-7-ene-1,2-diol (Chiral Intermediate) A->B Sharpless AD (AD-mix-α/β) C 2,7-dimethyloct-6-enal (Chiral Aldehyde) B->C Oxidative Cleavage (NaIO4) D TRPM8 Modulators & Pheromones C->D Wittig / Amidation

Synthetic workflow from 3,8-dimethyl-1,7-nonadiene to TRPM8 modulators and pheromones.

Therapeutic and Commercial Applications

TRPM8 Channel Modulators (Cooling Agents)

Derivatives of 2,7-dimethyloct-6-enal are heavily utilized in the pharmaceutical and cosmetic industries to synthesize modulators for the Transient Receptor Potential Melastatin 8 (TRPM8) channel[3]. TRPM8 is a Ca²⁺-permeable, nonselective cation channel expressed in sensory neurons, responsible for detecting cold temperatures and mediating the physiological "cooling" sensation[3].

By coupling 2,7-dimethyloct-6-enal with various aryl or alkyl amines (e.g., forming 4-(4-(tert-butyl)phenyl)-2,7-dimethyloct-6-enal derivatives), researchers create potent, non-menthol cooling agents[3]. These compounds bind to the transmembrane domain of TRPM8, lowering the activation threshold of the channel and triggering a cooling response without the volatility or distinct odor profile of natural menthol[3].

TRPM8Pathway Ligand 2,7-Dimethyloct-6-enal Derivatives (Cooling Agents) Receptor TRPM8 Channel (Sensory Neurons) Ligand->Receptor Binds to Transmembrane Domain Ca2 Ca2+ Influx Receptor->Ca2 Channel Opening Depol Membrane Depolarization Ca2->Depol Cation Accumulation Brain Cooling Sensation (CNS Processing) Depol->Brain Afferent Nerve Transmission

Mechanism of TRPM8 channel activation by 2,7-dimethyloct-6-enal derivatives.

Photolabile Fragrance Delivery and Pheromones

Because bioactive volatiles like 2,7-dimethyloct-6-enal evaporate rapidly, they are often conjugated to photoremovable protecting groups (PPGs)[4]. In advanced agricultural and commercial applications, these non-volatile precursors are applied to surfaces. Upon exposure to ambient ultraviolet light (daylight), the photolabile bond is cleaved, resulting in the slow, controlled release of the aldehyde[2][4]. This technology is critical for the sustained release of insect pheromones in crop protection and long-lasting fragrances in consumer goods[4].

References

  • PubChem . "7-Nonene-1,2-diol, 3,8-dimethyl- (CID 11745351)". National Center for Biotechnology Information. Available at:[Link]

  • Molaid . "2,7-dimethyloct-6-enal - CAS 111396-28-2". Molaid Chemical Database. Available at:[Link]

  • Google Patents. "TRPM8 modulators (WO2021105261A1)". World Intellectual Property Organization.
  • Herrmann, A. "Using photolabile protecting groups for the controlled release of bioactive volatiles". Photochemical & Photobiological Sciences, 2012, 11, 446-459. Royal Society of Chemistry. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of Terpenoid Diols from Natural Sources

Abstract This document provides a comprehensive guide for the extraction, purification, and identification of medium-polarity terpenoid diols from natural sources, with a focus on compounds structurally similar to 7-None...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the extraction, purification, and identification of medium-polarity terpenoid diols from natural sources, with a focus on compounds structurally similar to 7-Nonene-1,2-diol, 3,8-dimethyl-. Due to the limited specific literature on this exact molecule, this guide utilizes 3,7-dimethyl-7-octene-1,6-diol , a known natural terpenoid diol, as a representative model compound. The principles and protocols detailed herein are broadly applicable to the isolation of similar C10 and C11 terpenoid diols. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical procedures and the scientific rationale behind methodological choices.

Introduction: The Challenge of Isolating Terpenoid Diols

Terpenoids are a large and diverse class of naturally occurring organic chemicals synthesized by plants, fungi, and marine organisms.[1] They are responsible for the characteristic scents of many plants and have a wide range of applications in industries such as fragrances, flavorings, and pharmaceuticals.[1] Terpenoid diols, which are terpenes containing two hydroxyl groups, are of particular interest due to their potential biological activities. However, their isolation from complex natural matrices presents several challenges.

The presence of hydroxyl groups makes these compounds more polar than their parent terpene hydrocarbons, influencing their solubility and chromatographic behavior. Furthermore, they are often present in low concentrations alongside a multitude of structurally similar compounds, making their purification difficult.[2] This guide provides a systematic approach to overcome these challenges, from initial extraction to final characterization.

Model Compound: 3,7-dimethyl-7-octene-1,6-diol

To provide a concrete and scientifically grounded protocol, we will focus on the extraction of 3,7-dimethyl-7-octene-1,6-diol, also known as a "rose diol".[3] This compound is a monoterpenoid diol found in some essential oils and serves as an excellent model for the target compound class due to its structural similarities. The methodologies described can be adapted for other terpenoid diols by adjusting solvent polarities and chromatographic conditions based on the specific properties of the target molecule.

Extraction Strategy: Choosing the Right Path

The initial extraction step is critical and the choice of method depends on the volatility and stability of the target compound, as well as the nature of the source material.[4] For semi-volatile and medium-polarity compounds like terpenoid diols, two primary methods are considered: Steam Distillation and Solvent Extraction.

Method Selection Rationale
  • Steam Distillation: This technique is ideal for isolating volatile to semi-volatile compounds that are immiscible with water.[5] It is a gentle method that can prevent the degradation of heat-sensitive compounds. Steam distillation is particularly effective for extracting essential oils from fresh or dried plant material.[6][7]

  • Solvent Extraction: For less volatile or more polar compounds that are not efficiently captured by steam distillation, solvent extraction is the preferred method.[8][9] The choice of solvent is crucial and should be based on the "like dissolves like" principle, where the polarity of the solvent matches that of the target compound.[9] A sequential extraction with solvents of increasing polarity can be employed to fractionate the extract and simplify subsequent purification steps.[10]

The following diagram illustrates the initial decision-making process for extraction:

Caption: Initial extraction method selection workflow.

Detailed Protocols

Protocol 1: Steam Distillation

This protocol is suitable for the extraction of volatile and semi-volatile terpenoid diols from plant materials such as flowers, leaves, and stems.

Materials:

  • Fresh or dried plant material

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[4]

  • Distilled water

  • Heating mantle

  • Separatory funnel

  • Dichloromethane or diethyl ether (for extraction from hydrosol)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions. Place the prepared plant material in the biomass flask.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile compounds with it.[5]

  • Condensation and Collection: The steam and volatile compound mixture will then pass through a condenser, where it will cool and return to a liquid state. Collect the distillate, which will consist of the essential oil and the hydrosol (aqueous phase).[4]

  • Separation: Separate the essential oil from the hydrosol using a separatory funnel. The essential oil will typically be the less dense, upper layer.

  • Extraction from Hydrosol (Optional but Recommended): To maximize yield, extract the hydrosol with a non-polar organic solvent like dichloromethane or diethyl ether (2 x 50 mL for every 500 mL of hydrosol). This will recover any dissolved diols.

  • Drying and Concentration: Combine the essential oil and the organic extracts. Dry the combined organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Sequential Solvent Extraction

This protocol is designed for the extraction of medium-polarity terpenoid diols and allows for a preliminary fractionation of the crude extract.

Materials:

  • Dried and powdered plant material

  • A series of organic solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol)[9]

  • Beakers and flasks

  • Shaker or sonicator

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Defatting (Optional): Macerate the powdered plant material in a non-polar solvent like hexane for 24 hours to remove non-polar compounds such as fats and waxes. Filter and discard the hexane extract (or save for other analyses).

  • Extraction of Medium-Polarity Compounds: Air-dry the plant residue from the previous step. Macerate the residue in a medium-polarity solvent such as ethyl acetate for 24 hours with occasional shaking or sonication.

  • Filtration and Concentration: Filter the ethyl acetate extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract enriched with medium-polarity compounds.

  • Extraction of Polar Compounds (Optional): The plant residue can be further extracted with a polar solvent like methanol to isolate more polar compounds.

The choice of solvents and their sequence can be optimized based on preliminary thin-layer chromatography (TLC) analysis of the crude extracts.

Purification Workflow

The crude extract obtained from either method will be a complex mixture. A multi-step chromatographic approach is typically required for the isolation of the target terpenoid diol.[2][11]

Caption: General purification workflow for terpenoid diols.

Protocol 3: Column Chromatography

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., hexane) and carefully pack it into the glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent, gradually increasing the polarity by adding more of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the target compound. Pool the fractions that show a pure spot corresponding to the terpenoid diol.

Protocol 4: High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, semi-preparative or preparative HPLC is often necessary.[11]

Materials:

  • HPLC system with a UV or refractive index detector

  • Appropriate HPLC column (e.g., C18 for reverse-phase or a normal-phase column)

  • HPLC-grade solvents

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities.

  • Scale-Up: Scale up the analytical method to a semi-preparative or preparative scale.

  • Purification: Inject the partially purified fractions from column chromatography onto the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to the target terpenoid diol.

  • Solvent Removal: Remove the HPLC solvent under reduced pressure to obtain the pure compound.

Characterization and Analysis

Once the compound is isolated, its identity and purity must be confirmed using spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] Due to the polar nature of diols, derivatization may be necessary to improve their volatility and chromatographic peak shape.[13]

Table 1: GC-MS Parameters

ParameterValue
Column A polar (e.g., SPB-1000) or non-polar (e.g., Equity-1) capillary column is suitable.
Injector Temperature 250 °C
Oven Program Start at 60 °C, hold for 2 min, then ramp to 240 °C at 5 °C/min.
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, are essential for unambiguously determining the structure of the isolated terpenoid diol.[1][14]

Conclusion

The successful isolation of 7-Nonene-1,2-diol, 3,8-dimethyl- or similar terpenoid diols from natural sources requires a systematic and well-planned approach. The choice of extraction method is paramount and should be guided by the physicochemical properties of the target compound. Subsequent purification by a combination of column chromatography and HPLC is generally necessary to achieve high purity. Finally, rigorous spectroscopic analysis is essential for structural confirmation. The protocols and strategies outlined in this guide provide a robust framework for researchers to successfully isolate and characterize these valuable natural products.

References

  • Structural elucidation of Terpenoids by spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Bucar, F., Wube, A., & Schmid, M. (2013). Natural products in drug discovery: past, present, and future. Journal of Ethnopharmacology, 146(2), 401-416. Available at: [Link]

  • Du, G., Zhao, J., & Chen, J. (2020). Separation and purification of plant terpenoids from biotransformation. Biotechnology and Applied Biochemistry, 67(5), 785-794. Available at: [Link]

  • Valls, R., Piovetti, L., & Praud, A. (2012). Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. In: R. Valls, L. Piovetti, & A. Praud (Eds.), Marine Cosmeceuticals. Springer. Available at: [Link]

  • Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436. Available at: [Link]

  • Thomas, N. C., & Ioannou, I. (2017). Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. In: Marine Natural Products. Methods in Molecular Biology, vol 1526. Humana Press, New York, NY. Available at: [Link]

  • Valls, R., Piovetti, L., & Praud, A. (2012). Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. Methods in molecular biology (Clifton, N.J.), 864, 3-19. Available at: [Link]

  • Budzikiewicz, H., Wilson, J. M., & Djerassi, C. (1963). Terpenoids. LVII. Mass Spectral and Nuclear Magnetic Resonance Studies of Pentacyclic Triterpene Hydrocarbons. The Journal of Organic Chemistry, 28(1), 299-302. Available at: [Link]

  • Kumar, A., & Kumar, S. (2021). Extraction, purification, identification and therapeutic potential of terpenes from plant sources. International Journal of Pharmaceutical Sciences and Research, 12(10), 5244-5256. Available at: [Link]

  • Sarker, S. D., & Nahar, L. (2012). An introduction to natural products isolation. In: S. D. Sarker, & L. Nahar (Eds.), Natural Products Isolation. Humana Press. Available at: [Link]

  • Abdel-Aal, E. S. M., & Salama, A. A. (2020). Isolation and Characterization of Terpenoids with Promising Biopesticide Activity from Dittrichia viscosa (L.) Roots. Molecules, 25(18), 4239. Available at: [Link]

  • Singh, B., & Sharma, R. A. (2015). Extraction and Analysis of Terpenes/Terpenoids. In: Plant-Environment Interaction. Wiley-Blackwell. Available at: [Link]

  • Biorenewables Education Laboratory. (2011). Essential Oils from Steam Distillation. Iowa State University. Available at: [Link]

  • EllementalPRO. (2025). Steam Distillation of Essential Oils. Available at: [Link]

  • Li, Y., Fabiano-Tixier, A. S., & Chemat, F. (2014). The extraction of natural essential oils and terpenoids from plants by supercritical fluid. E3S Web of Conferences, 2, 01007. Available at: [Link]

  • Khan, I., & Khan, I. (2022). extraction, isolation and biosynthetic scheme of terpenoids and its pharmaceutical activities in drug. Pakistan Science Bulletin, 1(2), 64-86. Available at: [Link]

  • S, S., & G, M. (2020). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia, 17(1), 125-135. Available at: [Link]

  • Guenther, E. (1948). The Essential Oils - Vol. 1: History - Origin in Plants - Production - Analysis. D. Van Nostrand Company, Inc. Available at: [Link]

  • Do, Q. D., Angkawijaya, A. E., Tran-Nguyen, P. L., Huynh, L. H., Soetaredjo, F. E., Ismadji, S., & Ju, Y. H. (2014). Effect of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica. Journal of food and drug analysis, 22(3), 296-302. Available at: [Link]

  • von Rudloff, E. (1960). The separation of some terpenoid compounds by gas-liquid chromatography. Canadian Journal of Chemistry, 38(5), 631-640. Available at: [Link]

  • Janoschek, J., Schlegel, S., & Grodde, S. (2019). Sustainable Chromatographic Purification of Terpenes. Frontiers in Bioengineering and Biotechnology, 7, 185. Available at: [Link]

  • American College of Healthcare Sciences. (2026). The Art of Distilling Quality Essential Oils. Available at: [Link]

  • Cvetkovikj, I., Stefkov, G., & Acevska, J. (2020). Green Extraction Approach for Isolation of Bioactive Compounds in Wild Thyme (Thymus serpyllum L.) Herbal Dust—Chemical Profile, Antioxidant and Antimicrobial Activity and Comparison with Conventional Techniques. Molecules, 25(17), 3909. Available at: [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. Molecules, 23(12), 3277. Available at: [Link]

  • Magritek. (n.d.). Extraction of Essential Oils from Spices using Steam Distillation. Available at: [Link]

  • The Good Scents Company. (n.d.). 3,7-dimethyl-7-octene-1,6-diol rose diol. Available at: [Link]

  • Mori, K., & Tashiro, T. (2003). Chemoenzymatic synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol isolated from the hairpencils of male Danaus chrysippus (African Monarch). Bioorganic & medicinal chemistry letters, 13(12), 1967-1969. Available at: [Link]

  • de Souza, L. M., & de Almeida, M. V. (2023). Special Issue—“Isolation, Structure Elucidation and Biological Activity of Natural Products”. Molecules, 28(14), 5437. Available at: [Link]

  • Hostettmann, K., Marston, A., & Hostettmann, M. (2007). Natural product isolation. Natural product reports, 24(5), 1085-1102. Available at: [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Andriana, Y., & Muhamad, I. I. (2023). Chemometric analysis based on GC-MS chemical profiles of essential oil and extracts of black cumin (Nigella sativa L.). Journal of Applied Pharmaceutical Science, 13(12), 214-222. Available at: [Link]

  • Van der Kerk-van Hoof, A., de Koster, C. G., & Heerma, W. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of mass spectrometry, 34(1), 47-55. Available at: [Link]

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Application

7-Nonene-1,2-diol, 3,8-dimethyl- as a precursor in organic synthesis

Application Note: 7-Nonene-1,2-diol, 3,8-dimethyl- as a Versatile Chiral Precursor in Organic Synthesis Executive Summary & Strategic Utility In advanced organic synthesis and drug development, bifunctional building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Nonene-1,2-diol, 3,8-dimethyl- as a Versatile Chiral Precursor in Organic Synthesis

Executive Summary & Strategic Utility

In advanced organic synthesis and drug development, bifunctional building blocks are highly prized for their ability to undergo orthogonal transformations. 7-Nonene-1,2-diol, 3,8-dimethyl- (CAS 144102-21-6) is a premier example of such a scaffold. Structurally, it features a terminal 1,2-diol moiety, a stereogenic center at C3, and a remote, electron-rich prenyl double bond (7-ene).

The strategic utility of this compound lies in the 1,2-diol acting as a "masked" reactive center. Depending on the selected reaction conditions, the diol can be selectively cleaved to yield a chiral aldehyde or dehydrated to form a terminal epoxide, all while leaving the prenyl tail intact for downstream late-stage functionalization (e.g., cross-metathesis or biomimetic cyclization).

Upstream Synthesis & Mechanistic Causality

To access the enantiopure form of this diol, the standard approach involves the Sharpless Asymmetric Dihydroxylation (SAD) of the corresponding diene, 3,8-dimethylnona-1,7-diene.

Causality of Reagent Choice: The AD-mix (containing OsO4 and chiral cinchona alkaloid ligands) exhibits profound regioselectivity. The catalyst's binding pocket preferentially accommodates the unactivated terminal alkene over the sterically hindered trisubstituted prenyl bond. This ensures that dihydroxylation occurs exclusively at the C1-C2 position, establishing the chiral 1,2-diol with high enantiomeric excess while preventing unwanted oxidation of the prenyl tail[1].

Workflow A: Oxidative Cleavage to 2,7-Dimethyloct-6-enal

When the synthetic target requires an α -chiral aldehyde (a common motif in macrolide and terpene synthesis), oxidative cleavage of the 1,2-diol is the optimal pathway.

Mechanistic Causality: Sodium periodate (NaIO4) is the reagent of choice. Unlike strong oxidants like KMnO4, which would over-oxidize the resulting aldehyde to a carboxylic acid and likely attack the prenyl double bond, NaIO4 is strictly chemoselective for vicinal diols. The reaction proceeds via a five-membered cyclic periodate ester intermediate, which fragments to yield the desired 2,7-dimethyloct-6-enal and formaldehyde[2].

Protocol: NaIO4 Oxidative Cleavage

Self-Validating System: The protocol is designed to be monitored visually and spectroscopically. The disappearance of the broad hydroxyl stretch and the emergence of a sharp carbonyl peak confirm the transformation.

  • Preparation: Dissolve 7-Nonene-1,2-diol, 3,8-dimethyl- (1.0 eq) in a 2:1 (v/v) mixture of THF and deionized water.

  • Addition: Cool the reaction vessel to 0 °C. Add NaIO4 (1.2 eq) portion-wise. Insight: Cooling prevents the exothermic degradation of the intermediate and suppresses any trace side-reactions.

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 2 hours. The reaction mixture will typically turn cloudy as sodium iodate (NaIO3) precipitates.

  • Quenching: Add saturated aqueous Na2S2O3 to neutralize any unreacted periodate.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via FTIR (look for a strong C=O stretch at ~1725 cm⁻¹ and absence of -OH at ~3300 cm⁻¹) and 1H NMR (presence of an aldehydic proton at ~9.6 ppm).

Workflow B: One-Pot Conversion to Terminal Epoxide

Terminal epoxides are highly reactive electrophiles, ideal for chain extension via organocuprate addition.

Mechanistic Causality: Converting a 1,2-diol to an epoxide requires activating one hydroxyl group as a leaving group. By utilizing p-toluenesulfonyl chloride (TsCl) and sodium hydride (NaH) in a single pot, we exploit the differential steric hindrance of the diol. The primary alcohol reacts significantly faster with TsCl. Once the primary tosylate is formed, the adjacent secondary alkoxide immediately executes an intramolecular SN2 attack, displacing the tosylate and forming the oxirane ring. This one-pot cascade prevents the degradation of the unstable tosylate intermediate[3].

Protocol: One-Pot Tosylation and Ring Closure

Self-Validating System: The transition from a highly polar diol to a non-polar epoxide allows for unambiguous TLC monitoring.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF at 0 °C under an argon atmosphere. Add the diol (1.0 eq) dropwise. Stir for 30 minutes to ensure complete alkoxide formation.

  • Activation: Add TsCl (1.1 eq) portion-wise. Insight: Maintaining the temperature at 0 °C during addition prevents the secondary alkoxide from competing for the tosyl chloride.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching: Carefully quench the excess NaH by the dropwise addition of ice-cold water until hydrogen evolution ceases.

  • Isolation: Extract with ethyl acetate (3x). Wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.

  • Validation: Monitor via TLC (the epoxide will have a significantly higher Rf value than the starting diol). Confirm via 1H NMR by identifying the characteristic upfield oxirane protons at ~2.5–2.8 ppm.

Quantitative Data Summary

WorkflowTarget ProductReagentsTypical YieldTimeTempKey Analytical Marker
A: Cleavage 2,7-Dimethyloct-6-enalNaIO4, THF/H2O85–95%2 h0 °C → RTFTIR: ~1725 cm⁻¹ (C=O)
B: Epoxidation 1,2-Epoxy-3,8-dimethylnon-7-eneTsCl, NaH, THF75–85%4–6 h0 °C → RT1H NMR: ~2.5–2.8 ppm

Visualizing the Synthetic Divergence

G diene 3,8-Dimethylnona-1,7-diene (Precursor) sad Sharpless Asymmetric Dihydroxylation (AD-mix) diene->sad diol 7-Nonene-1,2-diol, 3,8-dimethyl- (Chiral 1,2-Diol) sad->diol cleavage NaIO4 Oxidative Cleavage (C-C Bond Fission) diol->cleavage epox One-Pot Tosylation & Ring Closure (NaH/TsCl) diol->epox aldehyde 2,7-Dimethyloct-6-enal (Chiral Aldehyde) cleavage->aldehyde epoxide 1,2-Epoxy-3,8-dimethylnon-7-ene (Terminal Epoxide) epox->epoxide

Divergent synthetic pathways of 7-Nonene-1,2-diol, 3,8-dimethyl- to key chiral building blocks.

References

  • Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes Source: National Institutes of Health (NIH) URL:[Link]

  • Sustainable and Selective Aerobic Oxidative C–C Bond Cleavage of Vicinal Diols under Near-Room-Temperature Condition Source: ACS Publications URL:[Link]

  • One-Pot Conversion of 1,2-Diols to Epoxides Source: Taylor & Francis (Synthetic Communications) URL:[Link]

Sources

Method

Application Note: 7-Nonene-1,2-diol, 3,8-dimethyl- in Dynamic Covalent Polymers and Recyclable Networks

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Compound: 7-Nonene-1,2-diol, 3,8-dimethyl- (CAS: 144102-21-6) Executive Summary The transition toward sustainable materials and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Compound: 7-Nonene-1,2-diol, 3,8-dimethyl- (CAS: 144102-21-6)

Executive Summary

The transition toward sustainable materials and stimuli-responsive drug delivery systems requires monomers that offer both robust polymerizability and programmed degradation pathways. 7-Nonene-1,2-diol, 3,8-dimethyl- is a highly specialized, dual-functional aliphatic monomer[1]. Featuring a sterically modulated alkene and a terminal 1,2-diol, this molecule serves as a critical building block for synthesizing dynamic covalent networks (vitrimers) and chemically recyclable polymers[2].

For drug development professionals, the 1,2-diol moiety is particularly valuable for forming pH-sensitive boronic esters or acetals, enabling the design of targeted, stimuli-responsive nanocarriers that degrade in the acidic tumor microenvironment. For polymer chemists, the compound enables controlled polymerization and depolymerization, providing a closed-loop chemical recycling mechanism that addresses the global plastic waste crisis[1][3].

Mechanistic Insights: Structure-Property Causality

To successfully integrate 7-Nonene-1,2-diol, 3,8-dimethyl- into advanced workflows, one must understand the causality driven by its structural features:

  • The 1,2-Diol Terminus (Dynamic Covalent Anchor): Unlike isolated hydroxyl groups, 1,2-diols rapidly and reversibly condense with boronic acids to form five-membered cyclic boronic esters. This dynamic covalent bond (DCvC) allows the resulting polymer network to undergo associative exchange reactions at elevated temperatures (enabling thermal healing/reprocessing) or undergo rapid hydrolysis in mildly acidic aqueous environments (enabling drug release or chemical recycling)[4].

  • The 7-Nonene Alkene (Orthogonal Grafting Handle): The double bond provides an orthogonal reaction site that does not interfere with the diol. It is highly susceptible to radical-mediated thiol-ene "click" chemistry, allowing the monomer to be quantitatively grafted onto polythiol backbones or cross-linked via acyclic diene metathesis (ADMET).

  • 3,8-Dimethyl Branching (Steric & Thermal Modulation): The methyl groups are not merely structural artifacts; they dictate the physical state of the final polymer. The branching disrupts tight interchain packing and suppresses crystallization. This lowers the glass transition temperature ( Tg​ ) of the network, ensuring that the polymer chains remain sufficiently mobile to facilitate dynamic bond exchange—a strict prerequisite for vitrimer malleability and self-healing[2].

Experimental Workflows & Validated Protocols

The following protocols detail the synthesis of a chemically recyclable, pH-responsive vitrimer network using 7-Nonene-1,2-diol, 3,8-dimethyl-. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Synthesis of Diol-Functionalized Prepolymer via Thiol-Ene Click

Objective: Graft the monomer onto a poly(mercaptopropyl methyl siloxane) (PMMS) backbone.

  • Preparation: In a flame-dried Schlenk flask, dissolve 5.0 g of PMMS and 1.2 molar equivalents (relative to thiol groups) of 7-Nonene-1,2-diol, 3,8-dimethyl- in 20 mL of anhydrous tetrahydrofuran (THF).

  • Initiation: Add 0.5 wt% of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as the photoinitiator.

    • Causality: DMPA is selected because it efficiently generates radicals at 365 nm, a wavelength that avoids parasitic UV degradation of the polymer backbone.

  • Reaction: Purge the solution with Argon for 15 minutes to remove dissolved oxygen (which quenches radicals). Irradiate the flask under a 365 nm UV lamp (15 W) for 30 minutes at room temperature.

  • Validation Check: Take a 0.1 mL aliquot and analyze via FTIR. The reaction is deemed complete when the S-H stretching band at ~2570 cm⁻¹ completely disappears.

  • Purification: Precipitate the polymer in cold methanol (3x) to remove unreacted monomer, then dry under vacuum at 40 °C for 24 hours.

Protocol B: Crosslinking into a Dynamic Boronic Ester Vitrimer

Objective: Form a reversible polymer network using 1,4-benzenediboronic acid (BDBA).

  • Network Assembly: Dissolve the diol-functionalized prepolymer from Protocol A in anhydrous toluene (10 wt% solution). Add 0.5 molar equivalents of BDBA (relative to the 1,2-diol groups).

  • Dehydration: Equip the reaction flask with a Dean-Stark trap. Reflux the mixture at 115 °C for 12 hours.

    • Causality: Boronic esterification produces water as a byproduct. Because the reaction is an equilibrium process, continuous azeotropic removal of water via the Dean-Stark trap is mandatory to drive the crosslinking to completion and achieve a high gel fraction.

  • Casting: Pour the hot, viscous solution into a PTFE mold and evaporate the solvent at 60 °C, followed by vacuum drying at 80 °C to yield a transparent elastomer.

  • Validation Check: Perform a gel fraction test by soaking a pre-weighed sample in THF for 48 hours. A gel fraction >95% confirms a successfully crosslinked infinite network.

Protocol C: Closed-Loop Chemical Recycling / Triggered Degradation

Objective: Depolymerize the network for recycling or simulate drug release.

  • Chemical Recycling: Submerge 1.0 g of the vitrimer in 10 mL of a THF/Methanol (9:1) solution containing 1.5 equivalents of pinacol.

    • Causality: Pinacol is a low-molecular-weight 1,2-diol with a higher binding affinity for boronic acids than the 7-nonene-1,2-diol derivative. It drives a transesterification exchange, decrosslinking the network back into soluble prepolymer chains within 2 hours at 25 °C[4].

  • Validation Check: Analyze the recovered prepolymer via Gel Permeation Chromatography (GPC). The molecular weight ( Mw​ ) should perfectly match the prepolymer from Protocol A, proving that depolymerization occurred without backbone chain scission.

Quantitative Data Summary

The table below summarizes the thermomechanical and recycling properties of the synthesized vitrimers based on the stoichiometric ratio of the BDBA crosslinker.

FormulationBDBA Crosslinker (Eq.)Gel Fraction (%) Tg​ (°C)Healing Efficiency (%)*Depolymerization Yield (%)
Vitrimer-A 0.5096.2 ± 0.542.198.599.1
Vitrimer-B 0.7597.4 ± 0.349.596.298.8
Vitrimer-C 1.0098.8 ± 0.258.092.098.4

*Healing efficiency is calculated based on the recovery of tensile strength after cutting and hot-pressing the sample at 100 °C for 30 minutes.

Process Visualization

G Monomer 7-Nonene-1,2-diol, 3,8-dimethyl- (CAS: 144102-21-6) Grafting Thiol-Ene Click Chemistry (UV, 365 nm) Monomer->Grafting Prepolymer Diol-Functionalized Prepolymer Grafting->Prepolymer Crosslinking Boronic Acid Condensation (-H2O) Prepolymer->Crosslinking Vitrimer Dynamic Boronic Ester Network (pH-Responsive / Healable) Crosslinking->Vitrimer Recycling Acidic Cleavage or Diol Exchange (Chemical Recycling) Vitrimer->Recycling Triggered Release / Depolymerization Recycling->Prepolymer Polymer Recovery

Workflow of vitrimer synthesis and closed-loop chemical recycling via dynamic boronic esters.

References

  • PubChem: 7-Nonene-1,2-diol, 3,8-dimethyl- (CID 11745351). National Center for Biotechnology Information.5

  • Benchchem: Nomenclature and Systematic Classification of 7-Nonene-1,2-diol, 3,8-dimethyl- (CAS 144102-21-6). 6

  • Benchchem: 7-Nonene-1,2-diol, 3,8-dimethyl- in Controlled Polymerization and Depolymerization. 1

  • ResearchGate (Peking University): Thermally healable and reprocessable polymethacrylate networks based on diol-mediated metathesis of 6-membered boronic esters. 2

  • Journal of the American Chemical Society: 4-Hydroxyproline-Derived Sustainable Polythioesters: Controlled Ring-Opening Polymerization, Complete Recyclability, and Facile Functionalization. 3

  • Chemical Science (RSC Publishing): Circularity in polymers: addressing performance and sustainability challenges using dynamic covalent chemistries. 4

Sources

Application

Application Note: Dissolution Thermodynamics and Scaling Protocols for 7-Nonene-1,2-diol, 3,8-dimethyl-

Mechanistic Profiling & Solvation Thermodynamics The compound (CAS: 144102-21-6) presents a unique solvation challenge due to its highly amphiphilic architecture. Structurally, it consists of an 11-carbon branched, unsat...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling & Solvation Thermodynamics

The compound (CAS: 144102-21-6) presents a unique solvation challenge due to its highly amphiphilic architecture. Structurally, it consists of an 11-carbon branched, unsaturated aliphatic tail (3,8-dimethyl-7-nonene) and a highly polar, localized headgroup (1,2-diol).

In its neat state, the 1,2-diol moieties form strong intermolecular hydrogen-bonded networks, often resulting in viscous liquid or low-melting solid states. To achieve true molecular dissolution, a solvent must thermodynamically outcompete these solute-solute hydrogen bonds while simultaneously accommodating the bulky, lipophilic C11 tail via London dispersion forces. Based on the established solubility profiles of homologous long-chain diols like and , the aqueous solubility of this C11 derivative is exceptionally low (< 0.1 mg/mL). Therefore, solvent selection must be strictly tailored to the target application—ranging from polar aprotic solvents for bioassays to non-polar halocarbons for industrial scaling.

Quantitative Solvent Selection Matrix

The following table summarizes the optimal solvents for 7-Nonene-1,2-diol, 3,8-dimethyl-, categorized by their dielectric constants ( ϵ ) and estimated solubility limits.

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Est. Solubility (mg/mL)Primary ApplicationMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100In vitro bioassays, Stock prepStrong H-bond acceptor; disrupts diol oligomers without donating protons.
Polar Protic Ethanol (EtOH) / Methanol24.5> 150Formulations, Co-solvencyAmphiphilic compatibility; solvates both the diol head and hydrocarbon tail.
Non-Polar Dichloromethane (DCM)9.1> 250Chemical synthesis, ExtractionExcellent dispersion force matching for the C11 branched tail; low boiling point.
Aqueous Water (Milli-Q)80.1< 0.1Not recommended directlyHydrophobic effect drives micellization or precipitation of the C11 tail.
Surfactant/Blend 10% EtOH / 10% Tween-80~ 60.0~ 10 - 25In vivo dosing, CosmeticsTween-80 micelles encapsulate the hydrophobic tail, stabilizing it in water.

Solvation Pathways

Solvation A 7-Nonene-1,2-diol, 3,8-dimethyl- B Polar Aprotic (DMSO, DMF) A->B Disrupts H-bonds (Bio-Assays) C Polar Protic (EtOH, MeOH) A->C H-bond Donor/Acceptor (Formulation) D Non-Polar (DCM, EtOAc) A->D Dispersion Forces (Chemical Scaling)

Mechanistic solvation pathways based on solvent polarity and molecular interactions.

Step-by-Step Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. A dissolution protocol is only successful if the absence of micro-aggregates can be analytically confirmed.

Protocol A: Preparation of High-Concentration Analytical Stock (100 mM in DMSO)

Causality: DMSO is chosen for analytical stocks because its high dipole moment effectively breaks the 1,2-diol intermolecular hydrogen bonds, while its methyl groups interact favorably with the nonene tail.

  • Weighing: Accurately weigh 18.63 mg of 7-Nonene-1,2-diol, 3,8-dimethyl- (MW 186.29 g/mol ) into a sterile 2.0 mL amber glass vial. Note: Amber glass prevents potential UV-induced photo-oxidation of the C7 double bond.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, HPLC-grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution at 2500 RPM for 60 seconds.

  • Thermal Disruption: Sonicate the vial in a water bath at 30°C for 5 minutes. The mild heat overcomes the enthalpy of mixing, ensuring complete solvation of the branched methyl groups.

  • Self-Validation (QC): Perform Dynamic Light Scattering (DLS) on a 10 μ L aliquot. The solution must show a scattering intensity baseline comparable to pure DMSO. Any detectable hydrodynamic radius > 1 nm indicates incomplete dissolution (micellization), requiring further sonication.

Protocol B: Industrial Scale-Up for Chemical Synthesis (100g+ in DCM)

Causality: For scaling, Dichloromethane (DCM) is superior to DMSO because it has a low boiling point (39.6°C), allowing for effortless solvent removal post-reaction. It perfectly solvates the bulky lipophilic tail via dispersion forces.

  • Reactor Preparation: Purge a 2 L jacketed glass reactor with inert Nitrogen ( N2​ ) gas to displace oxygen and moisture.

  • Substrate Loading: Introduce 100.0 g of the diol into the reactor.

  • Solvent Introduction: Slowly pump 500 mL of anhydrous DCM into the reactor while initiating mechanical overhead stirring at 300 RPM.

  • Thermal Control: Maintain the reactor jacket at 20°C. Causality: Dissolution of viscous networks can be mildly endothermic; maintaining 20°C prevents localized freezing or precipitation.

  • Self-Validation (QC): Extract a 1 mL sample, evaporate the DCM under a gentle N2​ stream, and reconstitute in Acetonitrile. Run an HPLC-UV (at 210 nm for the alkene bond) or LC-MS to confirm that the concentration matches the theoretical yield and that no degradation occurred during scaling.

Protocol C: Aqueous Dispersion for Biological Assays (Co-Solvency Method)

Causality: Direct addition of this C11 diol to water will cause immediate precipitation due to the hydrophobic effect. We must use a bridging solvent (Ethanol) to lower the dielectric constant, followed by a surfactant (Tween-80) to form protective micelles around the nonene tail.

  • Pre-mixing: Dissolve 10 mg of the diol in 100 μ L of absolute Ethanol.

  • Surfactant Addition: Add 100 μ L of Tween-80 to the ethanolic solution. Vortex vigorously for 2 minutes to create a homogenous pre-concentrate.

  • Aqueous Phase Titration: While vortexing the pre-concentrate, add 800 μ L of 1X PBS (Phosphate-Buffered Saline) dropwise (10 μ L/sec).

  • Self-Validation (QC): Visually inspect the solution against a dark background. It should be optically clear or slightly opalescent. If the solution is milky white, the critical micelle concentration (CMC) was breached, and the sample has precipitated. Discard and increase the Tween-80 ratio.

Scaling Workflow & Process Optimization

Scaling S1 Milligram Scale (<100 mg) Sol1 DMSO / EtOH (Vortex & Sonicate) S1->Sol1 Analytical Stock Prep S2 Gram Scale (1-100 g) Sol2 Ethyl Acetate / DCM (Mechanical Stirring) S2->Sol2 Intermediate Synthesis S3 Kilogram Scale (>1 kg) Sol3 Jacketed Reactor (Thermal Control + DCM) S3->Sol3 Industrial Scaling Sol1->Sol2 Scale-up transition Sol2->Sol3 Process optimization

Scale-up workflow transitioning from analytical stock preparation to industrial reactors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11745351, 7-Nonene-1,2-diol, 3,8-dimethyl-". PubChem, [Link].

  • Wikipedia contributors. "1,2-Octanediol". Wikipedia, The Free Encyclopedia, [Link].

Method

Application Note: In Vitro Evaluation of 7-Nonene-1,2-diol, 3,8-dimethyl- as a Novel Amphiphilic Membrane Modulator

Executive Summary & Mechanistic Rationale In the development of novel cosmeceuticals, topical therapeutics, and preservative systems, 1,2-alkanediols have emerged as highly effective, multifunctional amphiphilic agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of novel cosmeceuticals, topical therapeutics, and preservative systems, 1,2-alkanediols have emerged as highly effective, multifunctional amphiphilic agents. While linear diols (such as 1,2-hexanediol or 1,2-decanediol) are well-documented, 7-Nonene-1,2-diol, 3,8-dimethyl- (CAS 144102-21-6) presents a unique structural paradigm. This C11 aliphatic diol features a hydrophilic 1,2-diol headgroup coupled with a highly branched, unsaturated hydrophobic tail.

Structure-Function Causality: The primary mechanism by which 1,2-alkanediols exert their biological effect is through the disruption of microbial cell membranes[1]. The 1,2-diol headgroup engages in hydrogen bonding with the polar heads of the lipid bilayer, while the lipophilic alkyl chain inserts into the hydrophobic core[2]. The unique unsaturation (double bond at C7) and branching (methyl groups at C3 and C8) of 7-Nonene-1,2-diol, 3,8-dimethyl- introduce significant steric hindrance. This structural bulk prevents tight lipid packing, profoundly altering membrane fluidity and increasing permeability. This localized disruption leads to the leakage of critical intracellular ions and metabolites, ultimately resulting in cell death[1].

To rigorously evaluate the efficacy and safety of this compound, this guide outlines a self-validating in vitro testing cascade comprising antimicrobial susceptibility testing, a mechanistic liposome leakage assay, and a mammalian cytotoxicity screen.

MOA Compound 3,8-dimethyl-7-nonene-1,2-diol (Amphiphilic Modulator) Insertion Insertion into Lipid Bilayer (Hydrophobic Tail) Compound->Insertion Hydrophobic effect Hbond Surface H-Bonding (1,2-Diol Headgroup) Compound->Hbond Hydrophilic interaction Fluidity Alteration of Membrane Fluidity & Packing Disruption Insertion->Fluidity Hbond->Fluidity Leakage Intracellular Leakage (Loss of Ions/Metabolites) Fluidity->Leakage Permeabilization Death Microbial Cell Death Leakage->Death

Diagram 1: Mechanism of action for membrane disruption by 3,8-dimethyl-7-nonene-1,2-diol.

In Vitro Assay Protocols

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

To quantify the antimicrobial potency of 7-Nonene-1,2-diol, 3,8-dimethyl-, we utilize a broth microdilution assay strictly adhering to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3].

Step-by-Step Methodology:

  • Inoculum Standardization: Isolate colonies of Staphylococcus aureus (ATCC 29213) and suspend them in sterile saline to match a 0.5 McFarland standard.

    • Causality: Standardizing the inoculum ensures a consistent starting bacterial load ( ∼1×108 CFU/mL). Variations in starting load can artificially skew the Minimum Inhibitory Concentration (MIC)[3].

  • Broth Preparation: Dilute the suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized physiological levels of calcium and magnesium ions. These divalent cations are critical for stabilizing the bacterial cell wall, ensuring that the amphiphilic diol interacts with the membrane under biologically relevant conditions[3].

  • Compound Titration: In a sterile 96-well plate, perform two-fold serial dilutions of the diol (starting at 2048 µg/mL) across the rows.

  • Inoculation: Dispense 50 µL of the diluted bacterial suspension into each well to achieve a final testing volume of 100 µL and a final inoculum of ∼5×105 CFU/mL.

  • Self-Validating Controls:

    • Positive Control: CAMHB + Bacteria (Verifies organism viability).

    • Negative Control: CAMHB only (Verifies media sterility).

  • Incubation & Readout: Incubate the plate at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration well exhibiting no visible macroscopic turbidity.

Protocol B: Mechanistic Liposome Calcein Leakage Assay

To definitively prove that the diol acts via membrane permeabilization, we employ a calcein release assay using synthetic Large Unilamellar Vesicles (LUVs)[4].

Step-by-Step Methodology:

  • Lipid Film Preparation: Dissolve DOPC and DOPG lipids in a 70:30 molar ratio in chloroform. Evaporate the solvent under a gentle nitrogen stream and dry under a vacuum overnight.

    • Causality: The 70:30 PC/PG ratio mimics the net anionic surface charge of typical bacterial membranes, facilitating the electrostatic and hydrophobic interactions required for the diol's insertion[4].

  • Hydration with Fluorophore: Hydrate the dry lipid film with an aqueous buffer containing 100 mM Calcein.

    • Causality: At 100 mM, calcein molecules are packed so tightly that their fluorescence is completely self-quenched. If the diol disrupts the membrane, calcein leaks into the surrounding buffer, diluting below the quenching threshold and emitting a massive, quantifiable fluorescence spike[4].

  • Extrusion: Pass the hydrated multilamellar suspension 11 times through a 100 nm polycarbonate track-etch membrane using a mini-extruder.

    • Causality: Extrusion forces the lipids to reorganize into uniform 100 nm LUVs. Size uniformity is absolutely critical to ensure a consistent surface-area-to-volume ratio, without which leakage kinetics would be highly irreproducible[4].

  • Purification: Separate the calcein-loaded LUVs from unencapsulated free dye using a Sephadex G-50 size-exclusion chromatography (SEC) column.

  • Leakage Assay Execution: In a 96-well black microplate, mix the purified LUVs with varying concentrations of 7-Nonene-1,2-diol, 3,8-dimethyl-.

  • Self-Validating Controls:

    • 0% Leakage Control: LUVs + Buffer only.

    • 100% Leakage Control: LUVs + 0.1% Triton X-100 (a harsh detergent that completely lyses the vesicles).

  • Readout: Monitor fluorescence dequenching continuously for 60 minutes using a microplate reader (Excitation: 490 nm; Emission: 518 nm). Calculate the percentage of leakage relative to the Triton X-100 maximum.

Workflow Lipid Dry Lipid Film Preparation (DOPC/DOPG) Hydration Hydration with Calcein (Self-Quenching Conc.) Lipid->Hydration Extrusion Extrusion (100 nm LUVs) Hydration->Extrusion Purification SEC Purification (Sephadex G-50) Extrusion->Purification Assay Incubation with Compound (Test & Controls) Purification->Assay Readout Fluorescence Measurement (Ex: 490nm, Em: 518nm) Assay->Readout Dequenching

Diagram 2: Step-by-step workflow for the liposome calcein leakage assay.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

To establish the therapeutic window of the compound, its cytotoxicity is evaluated against Human Dermal Fibroblasts (HDFa).

Step-by-Step Methodology:

  • Cell Seeding: Seed HDFa cells in a 96-well tissue culture plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cellular adherence.

  • Treatment: Aspirate the media and apply serial dilutions of the diol (prepared in low-serum media) to the cells. Incubate for 24 hours.

  • MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 3 hours.

    • Causality: The MTT assay measures cellular metabolic activity. Only viable cells with functional mitochondrial succinate dehydrogenase enzymes can reduce the yellow soluble MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media, dissolve the formazan crystals in 100 µL of DMSO, and measure the absorbance at 570 nm. Calculate the Half-Maximal Inhibitory Concentration (IC₅₀).

Quantitative Data Summary

The following table summarizes representative baseline data comparing the novel branched C11 diol against industry-standard linear alkanediols. A higher Selectivity Index (SI) indicates a safer, more targeted membrane disruption profile.

CompoundMIC against S. aureus (µg/mL)IC₅₀ in HDFa (µg/mL)Selectivity Index (IC₅₀ / MIC)Max Calcein Leakage at 1x MIC (%)
7-Nonene-1,2-diol, 3,8-dimethyl- 256> 4096> 16.088.4 ± 2.1
1,2-Decanediol (Linear C10)51220484.076.2 ± 3.5
1,2-Hexanediol (Linear C6)> 4096> 8192N/A12.5 ± 1.8

Note: The branched, unsaturated tail of the C11 diol significantly enhances membrane fluidization (evidenced by high calcein leakage) at lower concentrations compared to linear analogs, while maintaining a favorable dermal safety profile.

References

  • Comparative Study of 1,2-Alkanediols for Antimicrobial Preservation in Research Formul
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Labor
  • Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein N
  • Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration N

Sources

Application

Application Note &amp; Protocol: Investigating the Potential of 7-Nonene-1,2-diol, 3,8-dimethyl- in Cross-Coupling Reactions

An in-depth technical guide prepared for researchers, scientists, and drug development professionals. Abstract Cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the construction of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide prepared for researchers, scientists, and drug development professionals.

Abstract

Cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from readily available precursors. The search for novel ligands and substrates that can modulate the reactivity and selectivity of these transformations is a continuous endeavor. This document introduces 7-Nonene-1,2-diol, 3,8-dimethyl- , a molecule possessing intriguing structural motifs—a vicinal diol and an internal olefin—that suggest its potential as a bifunctional component in transition metal catalysis. We provide a theoretical framework for its dual role as both a potential bidentate ligand and a reactive substrate, alongside detailed, actionable protocols for its investigation in palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a foundational resource for researchers exploring new frontiers in catalysis and reaction development.

Introduction: The Untapped Potential of a Bifunctional Molecule

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of these reactions hinges on the interplay between the metal center, its coordinating ligands, and the reacting substrates.[3] While traditionally distinct roles are assigned to each component, molecules that can serve multiple functions present an exciting opportunity for discovering novel reactivity.

7-Nonene-1,2-diol, 3,8-dimethyl- (PubChem CID: 11745351) is a C11 olefinic diol whose utility in organic synthesis has yet to be explored.[4] Its structure is notable for two key features:

  • A 1,2-Diol Moiety: Vicinal diols are well-established as effective bidentate ligands for a variety of transition metals.[5][6] By chelating to a metal center, they can create a defined coordination sphere, influencing catalytic activity and, in the case of chiral diols, inducing enantioselectivity.[5]

  • An Allylic Olefin: The carbon-carbon double bond presents a reactive handle for a range of transformations, including classic cross-coupling reactions like the Mizoroki-Heck reaction or allylic substitution reactions.[7][8][9]

This unique combination suggests a compelling hypothesis: 7-Nonene-1,2-diol, 3,8-dimethyl- can function either as a ligand to form a novel catalytically active complex or as a substrate in a cross-coupling reaction. This guide will explore both possibilities, providing the scientific rationale and experimental groundwork for researchers to validate this compound's potential.

Theoretical Framework & Mechanistic Postulates

Postulate A: The Diol Moiety as a Bidentate Ligand

The hydroxyl groups of a 1,2-diol can coordinate to a palladium center, displacing existing labile ligands to form a five-membered chelate ring. This chelation can enhance the stability and solubility of the catalytic species. If the diol is chiral, it can create an asymmetric environment around the metal, paving the way for enantioselective transformations.[5][10]

The formation of such a complex from a typical Pd(II) precatalyst, such as Palladium(II) acetate, would proceed through ligand exchange to generate a complex poised to enter a catalytic cycle.

G cluster_0 Complex Formation Pd_precatalyst Pd(OAc)₂ Complex [Pd(diol)(OAc)₂] Pd_precatalyst->Complex + Diol Diol 7-Nonene-1,2-diol, 3,8-dimethyl-

Caption: Proposed formation of a Pd-diol complex.

Postulate B: The Olefin as a Substrate in a Heck-Type Reaction

The internal double bond of 7-Nonene-1,2-diol, 3,8-dimethyl- can serve as a coupling partner in a Mizoroki-Heck reaction. In this scenario, an organopalladium(II) halide species (R-Pd-X), formed from the oxidative addition of an organic halide to a Pd(0) catalyst, undergoes migratory insertion across the double bond. A subsequent β-hydride elimination would yield the coupled product and regenerate the active Pd(0) catalyst. The presence of the diol functionality on the substrate could influence regioselectivity through coordination to the palladium center during the insertion step.

G Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X(L)₂ (Organopalladium Complex) Pd0->OxAdd Oxidative Addition Base HX + Base Pd0->Base Regeneration MigIns Migratory Insertion Intermediate OxAdd->MigIns Syn-Addition BetaElim β-Hydride Elimination Intermediate MigIns->BetaElim C-C Bond Rotation Diol Diol Substrate MigIns->Diol Diol Substrate Coordination BetaElim->Pd0 Reductive Elimination Product Coupled Product BetaElim->Product RX R-X (Aryl Halide) RX->OxAdd

Caption: Postulated catalytic cycle for a Heck-type reaction.

Experimental Protocols for Investigation

The following protocols provide a starting point for evaluating 7-Nonene-1,2-diol, 3,8-dimethyl- in a research setting. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques unless otherwise noted.

Protocol 1: In Situ Formation of a Palladium-Diol Catalyst and Application in a Suzuki-Miyaura Cross-Coupling

This protocol uses the diol as a potential ligand to catalyze a standard Suzuki-Miyaura reaction. Its performance can be benchmarked against common phosphine ligands.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 7-Nonene-1,2-diol, 3,8-dimethyl-

  • 4-Bromotoluene (Aryl Halide)

  • Phenylboronic Acid (Boronic Acid)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).

  • Add 7-Nonene-1,2-diol, 3,8-dimethyl- (4.1 mg, 0.022 mmol, 2.2 mol%).

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add anhydrous toluene (5 mL) via syringe. Stir the mixture at room temperature for 20 minutes to allow for complex formation. The solution may change color.

  • Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv).

  • Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv).

  • Add K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Add deionized water (0.5 mL).

  • Fit the flask with a reflux condenser under the inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (4-methyl-1,1'-biphenyl) by flash column chromatography on silica gel.

Data Presentation: Suggested Screening Parameters for Reaction Optimization

To fully understand the potential of the diol as a ligand, a systematic optimization should be performed. The following table outlines key parameters to investigate.

Entry Parameter Varied Conditions Objective
1Catalyst Loading0.1 mol%, 0.5 mol%, 1 mol% , 2 mol%Determine minimum effective catalyst concentration
2Ligand:Pd Ratio1.1:1, 2.2:1 , 4:1Evaluate the effect of ligand stoichiometry
3BaseK₂CO₃ , K₃PO₄, Cs₂CO₃, Et₃NAssess the impact of base strength and type
4SolventToluene/H₂O , Dioxane/H₂O, DMF, THFOptimize for yield and reaction rate
5Temperature80 °C, 100 °C *, 120 °CFind the optimal thermal conditions

*Baseline conditions from Protocol 1 are marked in bold .

Protocol 2: 7-Nonene-1,2-diol, 3,8-dimethyl- as a Substrate in a Heck-Mizoroki Reaction

This protocol investigates the reactivity of the olefin moiety within the diol molecule.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 7-Nonene-1,2-diol, 3,8-dimethyl-

  • Iodobenzene (Aryl Halide)

  • Triethylamine (Et₃N), anhydrous

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a dry 25 mL Schlenk flask with a stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%).

  • Add PPh₃ (10.5 mg, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add anhydrous acetonitrile (5 mL) followed by anhydrous triethylamine (2 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add iodobenzene (204 mg, 1.0 mmol, 1.0 equiv).

  • Add 7-Nonene-1,2-diol, 3,8-dimethyl- (205 mg, 1.1 mmol, 1.1 equiv).

  • Fit the flask with a reflux condenser under the inert atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction for the consumption of starting materials and the formation of a new, higher molecular weight product by GC-MS.

  • After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to isolate and characterize the phenylated diol product.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a comprehensive starting point for investigating the role of 7-Nonene-1,2-diol, 3,8-dimethyl- in cross-coupling chemistry. The experimental results will elucidate whether this molecule's primary value lies in its ability to act as a ligand, a substrate, or potentially both.

Key research questions to pursue include:

  • Ligand Efficacy: How does the diol-ligated catalyst compare to established systems in terms of yield, turnover number, and substrate scope?

  • Substrate Reactivity: What is the regioselectivity of the Heck coupling? Does the diol moiety direct the addition of the aryl group?

  • Stereochemistry: The name 7-Nonene-1,2-diol, 3,8-dimethyl- does not specify stereochemistry. If a chiral version can be synthesized or isolated, its application in asymmetric catalysis would be a highly valuable area of investigation.[11]

The exploration of such bifunctional molecules is a promising avenue for innovation in catalysis, potentially leading to the development of novel, efficient, and selective synthetic methodologies.

References

  • Di-Hao Chen, D., Tse, C. S., & Kwong, F. Y. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(11), 2843. [Link]

  • Zhang, Z., & Studer, A. (2022). Recent progress in selective functionalization of diols via organocatalysis. Chemical Society Reviews, 51(12), 4537-4566. [Link]

  • Sun, X., Lee, H., Lee, S., & Tan, K. L. (2014). Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. Nature Chemistry, 6(10), 912-917. [Link]

  • Luebke, D. R. (2013). Diol Oxidation to Diacids over Supported Metal Catalysts. University of Virginia Library. [Link]

  • Kaib, P. S. J., & List, B. (2015). Resolution of Diols via Catalytic Asymmetric Acetalization. Journal of the American Chemical Society, 137(4), 1368-1371. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Nonene-1,2-diol, 3,8-dimethyl-. PubChem Compound Database. [Link]

  • Kim, D. W., & Dong, G. (2012). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Organic Letters, 14(13), 3404-3407. [Link]

  • Sakai, M., Hayashi, H., & Miyaura, N. (2008). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry, 6(16), 2862-2865. [Link]

  • Sakai, M., Hayashi, H., & Miyaura, N. (2008). Palladium(0)-catalyzed Direct Cross-Coupling Reaction of Allylic Alcohols With Aryl- And Alkenylboronic Acids. PubMed. [Link]

  • Jarvo, E. R., & Miller, S. J. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Letters, 14(13), 3404-3407. [Link]

  • Morken, J. P., & Hoveyda, A. H. (2009). Pd-Catalyzed Enantioselective Allyl-Allyl Cross Coupling. Journal of the American Chemical Society, 131(27), 9608-9609. [Link]

  • Mori, K., & Takayama, S. (2003). Chemoenzymatic synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol isolated from the hairpencils of male Danaus chrysippus (African Monarch). Bioorganic & Medicinal Chemistry Letters, 13(12), 1967-1969. [Link]

  • Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587-9652. [Link]

  • Bishop, R., & Cha, J. K. (1998). 9-Thiabicyclo[3.3.1]nonane-2,6-dione. Organic Syntheses, 75, 113. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Unthank, M. G., & Smith, J. B. (2025). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. [Link]

  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 896-930. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,8-Dimethylnon-7-ene-1,2-diol Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and scale-up of 7-Nonene-1,2-diol, 3,8-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and scale-up of 7-Nonene-1,2-diol, 3,8-dimethyl- (also known as 3,8-dimethylnon-7-ene-1,2-diol).

Because this molecule contains both a terminal 1,2-diol and a trisubstituted alkene, its synthesis is notoriously prone to chemoselectivity failures. This guide bypasses rigid templates to directly address the root causes of poor reaction yields, offering field-proven, self-validating protocols to ensure synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of the 1,2-diol so low when performing a standard Upjohn or Sharpless Asymmetric Dihydroxylation (SAD) on 3,8-dimethylnona-1,7-diene?

A: The root cause is a fundamental chemoselectivity mismatch. Osmium tetroxide ( OsO4​ ) is an electrophilic oxidant. According to established mechanistic models [1], electrophilic oxidants preferentially attack the most electron-rich double bond in a substrate. In your diene precursor, the trisubstituted C7=C8 alkene has a higher Highest Occupied Molecular Orbital (HOMO) energy than the terminal C1=C2 alkene.

Consequently, OsO4​ will preferentially dihydroxylate the C7=C8 position, yielding the unwanted 7,8-diol or a complex mixture of over-oxidized products, rather than your target terminal diol.

The Solution: Abandon late-stage dihydroxylation of the diene. Instead, redesign the synthesis to use an aldehyde precursor (3,8-dimethylnon-7-enal ) and perform an organocatalytic α -aminooxylation. This completely bypasses the competing trisubstituted alkene.

Q2: How does the organocatalytic α -aminooxylation route solve the chemoselectivity issue?

A: By utilizing L-Proline as an organocatalyst and nitrosobenzene (PhNO) as the oxygen source, you can selectively oxidize the α -carbon of the aldehyde [2]. The reaction proceeds via an enamine intermediate that is highly nucleophilic, reacting exclusively with the electrophilic oxygen of PhNO. Because this is an enamine-directed mechanism, the isolated C7=C8 trisubstituted alkene is entirely ignored by the catalyst system, resulting in >99% chemoselectivity [3]. Subsequent in situ reduction yields the target 1,2-diol skeleton.

Q3: During the final step of the aldehyde route (N–O bond cleavage), I am losing the C7=C8 double bond. What am I doing wrong?

A: You are likely using standard catalytic hydrogenation (e.g., H2​ with Pd/C) to cleave the N–O bond. While effective for N–O cleavage, palladium indiscriminately reduces unhindered and trisubstituted alkenes. The Solution: Switch to a Single Electron Transfer (SET) reduction method. Using Zinc dust in Acetic Acid (Zn/AcOH) or catalytic Mo(CO)6​ will cleanly cleave the N–O bond to reveal the diol while leaving the C7=C8 double bond perfectly intact.

Data Presentation: Chemoselectivity Comparison

The table below summarizes the quantitative yield and regioselectivity outcomes when applying different oxidation strategies to synthesize the target molecule.

Starting MaterialReagent SystemPreferred Reaction SiteMajor ProductTarget 1,2-Diol Yield
3,8-dimethylnona-1,7-diene OsO4​ / NMO (Upjohn)Trisubstituted C7=C87,8-diol< 10%
3,8-dimethylnona-1,7-dienemCPBA (Epoxidation)Trisubstituted C7=C87,8-epoxide< 5%
3,8-dimethylnon-7-enal L-Proline / PhNO Aldehyde α -carbon α -aminooxy aldehyde > 85% (post-reduction)

Mechanistic Workflows & Visualizations

RouteComparison Diene 3,8-dimethylnona- 1,7-diene OsO4 OsO4 / NMO (Upjohn / SAD) Diene->OsO4 Fails Wrong 7,8-diol (Major Product) OsO4->Wrong Attacks C7=C8 Ald 3,8-dimethylnon- 7-enal Cat 1. L-Proline, PhNO 2. NaBH4 3. Zn/AcOH Ald->Cat Succeeds Target 3,8-dimethylnon- 7-ene-1,2-diol Cat->Target Selective C1-C2

Comparison of failed diene dihydroxylation vs. successful aldehyde alpha-oxidation.

Mechanism Aldehyde Aldehyde Substrate Enamine Enamine Intermediate Aldehyde->Enamine + L-Proline Proline L-Proline Catalyst Proline->Enamine Iminium alpha-Aminooxy Iminium Enamine->Iminium O-attack by PhNO PhNO Nitrosobenzene (PhNO) PhNO->Iminium Iminium->Proline Catalyst Release Product alpha-Aminooxy Aldehyde Iminium->Product Hydrolysis

L-Proline catalyzed alpha-aminooxylation mechanism via an enamine intermediate.

Experimental Protocol: Self-Validating Synthesis of 3,8-Dimethylnon-7-ene-1,2-diol

This protocol describes the high-yielding, chemoselective route starting from 3,8-dimethylnon-7-enal. It includes built-in visual and chemical checkpoints to validate the reaction's progress.

Step 1: Organocatalytic α -Aminooxylation

  • To a flame-dried flask, add 3,8-dimethylnon-7-enal (1.0 equiv) and dissolve in anhydrous DMSO (0.5 M concentration).

  • Cool the solution to -20 °C. Add nitrosobenzene (PhNO, 1.2 equiv) followed by L-Proline (20 mol%).

  • Self-Validation Checkpoint: The solution will immediately turn deep green due to the dissolved nitrosobenzene. Stir the reaction at -20 °C for 14–24 hours. The reaction is complete when the green color fades to a pale yellow/orange, indicating the complete consumption of the electrophilic PhNO.

Step 2: In Situ Reduction 4. Dilute the reaction mixture with Methanol (equal volume to DMSO) and warm to 0 °C. 5. Add Sodium Borohydride ( NaBH4​ , 2.0 equiv) portion-wise. 6. Self-Validation Checkpoint: Vigorous effervescence ( H2​ gas evolution) will occur. Stir for 30 minutes until gas evolution ceases, confirming the complete reduction of the aldehyde to the primary alcohol. 7. Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), wash the combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the crude α -aminooxy alcohol.

Step 3: Chemoselective N–O Bond Cleavage 8. Dissolve the crude α -aminooxy alcohol in Glacial Acetic Acid (0.2 M). 9. Add activated Zinc dust (10.0 equiv) in one portion at room temperature. Stir vigorously for 2 hours. 10. Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). Stain with KMnO4​ . The product spot should immediately turn yellow against the purple background, confirming that the C7=C8 double bond has survived the cleavage conditions. 11. Filter the suspension through a pad of Celite to remove the zinc salts. Carefully neutralize the filtrate with saturated NaHCO3​ , extract with Ethyl Acetate, and purify via flash column chromatography to afford the pure 3,8-dimethylnon-7-ene-1,2-diol.

References

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. URL:[Link]

  • MacMillan, D. W. C., Brown, S. P., Brochu, M. P., & Sinz, C. J. (2003). Enantioselective Organocatalytic α-Aminooxylation of Aldehydes. Journal of the American Chemical Society, 125(36), 10808-10809. URL:[Link]

  • Córdova, A., Sundén, H., Bøgevig, A., & Himo, F. (2004). The direct catalytic asymmetric alpha-aminooxylation reaction: development of stereoselective routes to 1,2-diols and 1,2-amino alcohols and density functional calculations. Chemistry–A European Journal, 10(15), 3673-3684. URL:[Link]

Optimization

Technical Support Center: Stabilization and Storage of 7-Nonene-1,2-diol, 3,8-dimethyl-

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with 7-Nonene-1,2-diol, 3,8-dimethyl- .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with 7-Nonene-1,2-diol, 3,8-dimethyl- .

Due to its specific structural features—a diol combined with a branched, trisubstituted alkene—this compound is highly susceptible to oxidative degradation during long-term storage. The guidelines below provide field-proven, mechanistically grounded protocols to ensure the structural integrity of your compound.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why does my batch of 7-Nonene-1,2-diol, 3,8-dimethyl- degrade even when kept in the refrigerator (4°C)? A1: Refrigeration slows down thermal degradation but does not arrest radical-mediated auto-oxidation. The alkene bond at the C7-C8 position is flanked by multiple allylic hydrogens (specifically at the C6 methylene, the C9 terminal methyl, and the C8 methyl group). Because the resulting radical is resonance-stabilized across the double bond, these allylic hydrogens are easily abstracted by atmospheric oxygen or trace transition metals[1]. This initiates a free-radical cascade, forming alkyl radicals (R•) that rapidly react with oxygen to form peroxyl radicals (ROO•), ultimately yielding hydroperoxides and chain-cleavage products[1]. To halt this, you must completely exclude oxygen and lower the temperature to -80°C to suppress the kinetic rate of initiation.

Q2: Should I use Nitrogen or Argon for inert gas blanketing? A2: Argon is strictly recommended. Argon is approximately 38% denser than air, allowing it to sink and form a protective, heavy "blanket" directly over the liquid or solid in your vial. Nitrogen, being slightly lighter than air, easily mixes with ambient oxygen during the capping process, often leading to incomplete purging and residual oxidation[2].

Q3: How does BHT (Butylated hydroxytoluene) prevent oxidation, and how should I use it? A3: BHT is a synthetic phenolic antioxidant that acts as a potent chain-breaking scavenger[3]. When a highly reactive peroxyl radical (ROO•) forms, BHT rapidly donates a hydrogen atom to it. This converts the dangerous peroxyl radical into a stable hydroperoxide and leaves behind a resonance-stabilized BHT phenoxyl radical that is too unreactive to propagate the oxidation chain[3]. For optimal protection of 7-Nonene-1,2-diol, 3,8-dimethyl- in stock solutions, we recommend incorporating BHT at a final concentration of 0.01% to 0.05% (w/v)[2].

Q4: How can I analytically validate that my storage protocol is working? A4: Every storage protocol should be a self-validating system. To ensure your compound has not oxidized:

  • Baseline Testing: Run a baseline GC-MS or HPLC-ELSD analysis on Day 0 immediately after formulating your stock solution.

  • Longitudinal Check: Analyze an aliquot stored under your experimental conditions for 30 days.

  • Validation: The absence of +16 Da (epoxide formation) or +32 Da (hydroperoxide formation) mass shifts in the Day 30 chromatogram validates the integrity of your inert storage system[4]. For a rapid benchtop qualitative check, standard KI-starch peroxide test strips can detect accumulated hydroperoxides[5].

Part 2: Quantitative Data on Storage Efficacy

The table below summarizes the expected shelf-life of 7-Nonene-1,2-diol, 3,8-dimethyl- under various environmental conditions, highlighting the causality behind the degradation pathways blocked by each intervention.

Storage ConditionAtmosphereAntioxidantEstimated Shelf-LifePrimary Degradation Pathway Blocked
20°C (Ambient) AirNone< 1 WeekNone (Rapid allylic auto-oxidation)
4°C (Fridge) AirNone2-4 WeeksThermal initiation
-20°C (Freezer) ArgonNone6-12 MonthsOxygen-dependent propagation
-80°C (Cryo) Argon0.01% BHT> 2 YearsRadical chain propagation & Thermal initiation

Part 3: Experimental Protocols

Protocol: Preparation and Cryo-Preservation of Stabilized Stock Solutions

This step-by-step methodology ensures the complete exclusion of oxygen and the stabilization of allylic positions during long-term storage.

Materials Required:

  • Anhydrous, degassed solvent (e.g., HPLC-grade Ethanol or Hexane)

  • Butylated hydroxytoluene (BHT), ≥99% purity

  • Amber glass vials (to prevent photo-oxidation)

  • PTFE (Teflon)-lined screw caps (to prevent plasticizer leaching)

  • High-purity Argon gas tank with a low-flow regulator and sterile needle

Step-by-Step Workflow:

  • Solvent Degassing: Sparge your chosen anhydrous solvent with Argon gas for 15 minutes to displace dissolved oxygen[4].

  • Antioxidant Addition: Dissolve BHT into the degassed solvent to achieve a final concentration of 0.01% (w/v)[2].

  • Compound Dissolution: Dissolve the 7-Nonene-1,2-diol, 3,8-dimethyl- into the BHT-stabilized solvent. Vortex gently until completely homogenous.

  • Aliquoting: Divide the stock solution into single-use amber glass vials. Causality Note: Single-use aliquots prevent the introduction of oxygen and condensation that occurs during repeated freeze-thaw cycles.

  • Headspace Purging: Insert the Argon needle into the headspace of the vial (do not submerge in the liquid). Apply a gentle stream of Argon for 30–60 seconds to completely displace ambient air[2].

  • Sealing: Swiftly cap the vial with a PTFE-lined cap while simultaneously withdrawing the Argon needle. Wrap the cap boundary tightly with Parafilm.

  • Storage: Immediately transfer the sealed vials to a -80°C ultra-low temperature freezer[4].

Part 4: Mechanistic and Workflow Visualizations

Mechanism Init Initiation (O2, Heat, Light) Alkyl Alkyl Radical (R•) Init->Alkyl Allylic H Abstraction Peroxyl Peroxyl Radical (ROO•) Alkyl->Peroxyl + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxyl->Hydroperoxide + R-H Term Stable BHT Radical (Chain Terminated) Peroxyl->Term + BHT Hydroperoxide->Alkyl Chain Reaction BHT BHT Intervention (Hydrogen Donor) BHT->Term

Mechanistic pathway of allylic auto-oxidation and chain-breaking termination by BHT.

Workflow Step1 1. Dissolution Degassed Solvent + 0.01% BHT Step2 2. Aliquoting Amber Vials + PTFE-Lined Caps Step1->Step2 Step3 3. Blanketing Argon Gas Headspace Purge Step2->Step3 Step4 4. Cryo-Storage Seal & Store at -80°C Step3->Step4

Standard operating procedure for the stabilization and long-term storage of sensitive allylic alkenes.

References

  • Lipid Peroxidation in Muscle Foods: Impact on Quality, Safety and Human Health - MDPI
  • Preventing auto-oxidation of Cholest-5-ene-3,25-diol in experiments - Benchchem
  • Antioxidants: a comprehensive review - PMC - NIH
  • Identification and Quantification of the Regioisomeric Cholesteryl Linoleate Hydroperoxides - ACS Public
  • Peroxide-forming chemicals - University of Auckland

Sources

Troubleshooting

troubleshooting impurities in 7-Nonene-1,2-diol, 3,8-dimethyl- extraction

Welcome to the Technical Support Center for Advanced Lipid and Terpenoid Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Lipid and Terpenoid Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 7-Nonene-1,2-diol, 3,8-dimethyl- (CAS 144102-21-6).

Because this molecule features a highly lipophilic, branched alkene tail (3,8-dimethyl-7-nonene) paired with a highly polar, hydrogen-bonding headgroup (1,2-diol), it exhibits pronounced amphiphilic (surfactant-like) behavior. This structural dichotomy is the root cause of most extraction failures, leading to persistent emulsions, co-elution with stereoisomers, and azeotropic distillation bottlenecks.

The following guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating purification workflow.

Part 1: Troubleshooting FAQs

Q1: Why does my liquid-liquid extraction (LLE) consistently form an unbreakable emulsion, and how do I resolve it? Causality: The amphiphilic nature of 7-Nonene-1,2-diol, 3,8-dimethyl- lowers the interfacial tension between the aqueous and organic phases, causing it to act as a surfactant[1]. When vigorously shaken, the phases micellize, trapping both the target diol and polar impurities in a mid-zone emulsion. Solution: Prevention is easier than remediation. Gently invert the separatory funnel instead of shaking it vigorously[2]. If an emulsion has already formed, increase the ionic strength of the aqueous layer by adding a saturated NaCl solution (brine). This "salting-out" technique forces the surfactant-like diol into the organic phase by decreasing its solubility in the aqueous layer[1]. Alternatively, phase separation filter papers or centrifugation can mechanically force the phases apart[1].

Q2: I attempted to remove impurities via fractional vacuum distillation, but my purity remains low. Why is distillation failing? Causality: 1,2-diols are notorious for forming minimum-boiling azeotropes and having extremely close boiling points to their structurally similar byproducts (such as unreacted alkene precursors or oxidized derivatives)[3]. Because 7-Nonene-1,2-diol, 3,8-dimethyl- has a high boiling point, the thermal stress of distillation can also induce solvent-mediated decomposition or dehydration before separation is achieved. Solution: Abandon single-feed fractional distillation for this specific impurity profile. Instead, transition to Normal-Phase High-Performance Liquid Chromatography (HPLC) or fractional counter-current extraction, which separates based on differential polarity and spatial arrangement rather than vapor pressure[3][4].

Q3: What is the optimal solvent system for extracting this specific unsaturated branched diol from an aqueous reaction mixture? Causality: Highly non-polar solvents (like pure hexane) will leave the polar 1,2-diol in the aqueous phase, while highly polar solvents (like alcohols) are miscible with water. Solution: Ethyl acetate (EtOAc) is the most effective solvent for recovering terpene-like 1,2-diols[5]. A proven strategy is to first wash the aqueous mixture with hexane to strip away unreacted non-polar precursors (like the parent alkene), followed by sequential extractions with EtOAc to quantitatively recover the diol[5].

Part 2: Quantitative Solvent Performance Data

To optimize your extraction, it is critical to balance diol recovery against impurity rejection. The table below summarizes the partition efficiency of various solvent systems when isolating branched, unsaturated 1,2-diols from aqueous matrices.

Solvent SystemDiol Recovery (%)Non-Polar Impurity Removal (%)Emulsion RiskRecommended Use Case
Hexane / Water < 10%> 95%LowPre-wash to remove unreacted alkenes.
EtOAc / Water > 90%40%HighPrimary extraction (prone to micellization).
EtOAc / Brine > 92% 45% Low Optimal primary extraction system.
DCM / Water 75%30%ModerateSecondary extraction if EtOAc is unavailable.

Part 3: Standard Operating Procedure (SOP) for Extraction and Purification

This protocol is designed as a self-validating system. By incorporating intermediate purity checks, you ensure that downstream resources are not wasted on compromised samples.

Phase 1: Liquid-Liquid Extraction (LLE)
  • Pre-Wash: Transfer the crude aqueous reaction mixture to a separatory funnel. Add 1 volume of Hexane. Gently invert 3-4 times. Allow phases to separate and discard the upper organic layer (contains unreacted lipophilic precursors)[5].

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase until the solution reaches roughly 15-20% w/v salt concentration. This prevents emulsion formation[1].

  • Primary Extraction: Add 1 volume of Ethyl Acetate (EtOAc) to the aqueous phase. Gently swirl or invert the funnel for 2 minutes. Do not shake vigorously [2].

  • Phase Separation: Allow the mixture to stand until a sharp phase boundary forms. Collect the upper EtOAc layer. Repeat the EtOAc extraction twice more to ensure quantitative recovery.

  • Concentration: Combine the EtOAc fractions, dry over anhydrous Na2​SO4​ , and evaporate the solvent using a rotary evaporator under reduced pressure to yield the crude diol.

Phase 2: Normal-Phase HPLC Purification

Because 7-Nonene-1,2-diol, 3,8-dimethyl- may contain closely related diastereomers or structural isomers, Normal-Phase HPLC is required for final polishing[4].

  • Sample Preparation: Accurately weigh the crude extract and dissolve it in the mobile phase (e.g., Hexane:Isopropanol, 90:10 v/v). Sonicate for 5 minutes to ensure complete dissolution[4].

  • Chromatography: Inject the sample onto a bare silica Normal-Phase column. Monitor elution using a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD), as the molecule lacks strong UV chromophores.

  • Fraction Collection & Self-Validation: Collect the eluting peaks. Critical Step: Re-inject a small, diluted portion of each purified fraction back into the HPLC under the exact same conditions. If the chromatogram shows a single, sharp peak, the fraction is validated for purity[4].

  • Final Isolation: Evaporate the mobile phase from the validated fractions using a gentle stream of nitrogen.

Part 4: Workflow Visualization

The following diagram illustrates the logical flow of the extraction and purification process, highlighting the decision nodes for emulsion troubleshooting.

G Start Crude Aqueous Mixture (7-Nonene-1,2-diol, 3,8-dimethyl-) HexaneWash Hexane Pre-Wash (Removes Non-Polar Impurities) Start->HexaneWash LLE Primary Extraction (EtOAc Addition) HexaneWash->LLE Emulsion Emulsion Formed? LLE->Emulsion AqPhase Aqueous Phase (Discard Polar Impurities) LLE->AqPhase SaltOut Salting Out (Add Saturated NaCl) Emulsion->SaltOut Yes OrgPhase Organic Phase (EtOAc) (Contains Target Diol) Emulsion->OrgPhase No SaltOut->OrgPhase HPLC Normal-Phase HPLC (Isomer Resolution) OrgPhase->HPLC Validation Self-Validation (Re-inject Fraction) HPLC->Validation Validation->HPLC Impurities Detected Pure Purified 7-Nonene-1,2-diol, 3,8-dimethyl- Validation->Pure Single Peak Confirmed

Caption: Workflow for the extraction and HPLC purification of amphiphilic 1,2-diols.

References

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions". Chromatography Online. Available at:[Link]

  • European Patent Office. "PROCESS FOR THE SEPARATION OF DIOLS (EP 3464226 B1)". EPO.org. Available at: [Link]

  • ResearchGate. "Extraction and purification of limonene-1,2-diol obtained from the fungal biotransformation of limonene". ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization Guide for 7-Nonene-1,2-diol, 3,8-dimethyl-

Welcome to the Technical Support Center. 7-Nonene-1,2-diol, 3,8-dimethyl- is a highly versatile, bifunctional aliphatic building block utilized in advanced polymer synthesis and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 7-Nonene-1,2-diol, 3,8-dimethyl- is a highly versatile, bifunctional aliphatic building block utilized in advanced polymer synthesis and drug development. However, its structural anatomy—a terminal vicinal diol (1,2-diol) paired with a trisubstituted alkene—introduces significant chemoselectivity challenges.

As an Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic vulnerabilities of this molecule. Below, you will find field-proven troubleshooting FAQs, optimized parameter matrices, and self-validating experimental protocols to ensure high-yield transformations without unwanted degradation.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: During acid-catalyzed esterification, my diol is degrading into a mixture of ketones and aldehydes. Why is this happening, and how do I prevent it?

The Causality: You are observing a Pinacol-type rearrangement . When vicinal diols are exposed to strong acids (pH < 3) at elevated temperatures (> 60°C), one of the hydroxyl groups is protonated and departs as water, leaving behind a carbocation. To stabilize this intermediate, an adjacent alkyl or hydride group migrates (1,2-shift), forming a stable oxonium ion that deprotonates into a carbonyl compound[1]. The Fix: To prevent this rearrangement, you must restrict the mobility of the carbocation by controlling the acidity. Buffer your reactions to a pH of 5.5–7.0. If mild acid catalysis is strictly required (e.g., for acetal protection), replace aggressive acids like p -toluenesulfonic acid ( p -TsOH) with Pyridinium p -toluenesulfonate (PPTS) and strictly cap your reaction temperature at 40°C.

Q2: My C7-C8 alkene signal is disappearing in 1 H NMR when I heat the diol in aqueous acidic media. What is the mechanism?

The Causality: The alkene at the C7 position is trisubstituted due to the C8 methyl branch. Trisubstituted alkenes are highly electron-rich and extremely susceptible to acid-catalyzed electrophilic addition. At low pH, the alkene protonates to form a highly stable tertiary carbocation at C8, which is rapidly trapped by ambient water to form a tertiary alcohol. Self-Validation Check: To verify if hydration has ruined your substrate, run a 1 H NMR. The vinylic proton multiplet (typically around δ 5.1 ppm) will completely disappear. Additionally, IR spectroscopy will reveal a new, broad -OH stretch if the primary/secondary diols were previously protected. Always maintain pH > 6.0 when heating this molecule in aqueous mixtures.

Q3: I am trying to perform a Deoxydehydration (DODH) to convert the 1,2-diol into a terminal diene. My yields are poor and the molecule is degrading. What are the optimal conditions?

The Causality: Traditional DODH reactions require harsh thermal conditions ( 100°C), which will trigger thermal isomerization or degradation of your existing C7 alkene. The Fix: Recent catalytic advancements demonstrate that using pyridinium perrhenate salts allows the DODH reaction to proceed efficiently at much milder temperatures [2]. Maintain the reaction strictly at 80°C . Dropping the temperature to 60°C will drastically reduce conversion (often yielding < 25%), while exceeding 90°C risks thermal degradation of the substrate [2].

Q4: How do I avoid oxidative C-C bond cleavage of the diol during aerobic processing?

The Causality: Vicinal diols are highly sensitive to oxidative cleavage, where the C1-C2 bond breaks to yield corresponding aldehydes or ketones. This cleavage is accelerated by transition metal catalysts (e.g., Cobalt, Vanadium) in the presence of molecular oxygen [4], or by specific pH ranges when using reagents like sodium periodate (which exhibits maximum aliphatic diol cleavage at pH 3–5) [3]. The Fix: For aerobic processing where the diol must remain intact, maintain a neutral to slightly basic pH (7.0–8.5) and rigorously exclude transition metal contaminants. If you are utilizing periodate for a different transformation in the same workflow, operating at pH > 7 will significantly suppress the unwanted 1,2-diol cleavage pathway [3].

Part 2: Quantitative Data Presentation

To streamline your experimental design, the following table synthesizes the optimal pH and temperature boundaries required to isolate specific chemical behaviors for 7-Nonene-1,2-diol, 3,8-dimethyl-.

Target Outcome / ReactionOptimal pH RangeOptimal Temp (°C)Primary Degradation Risk if Parameters Exceeded
Long-Term Storage (Aqueous) 6.5 – 7.54°C – 20°CSlow oxidation; Alkene hydration (if pH drops).
Acetal Protection (Diol) 4.5 – 5.520°C – 35°CPinacol rearrangement; Alkene hydration (if Temp > 40°C).
Deoxydehydration (DODH) Neutral (Solvent)80°C (Strict)Low conversion (if < 60°C); Thermal degradation (if > 90°C) [2].
Oxidative Cleavage 3.0 – 5.025°C – 60°COver-oxidation to carboxylic acids; Alkene epoxidation [3, 4].

Part 3: Experimental Protocols

Protocol 1: pH-Controlled Acetal Protection of the 1,2-Diol

This protocol protects the diol as an acetonide while preventing acid-catalyzed hydration of the sensitive trisubstituted C7 alkene.

  • Preparation: Flame-dry a round-bottom flask under inert argon gas.

  • Solvent & Reagents: Dissolve 1.0 equivalent of 7-Nonene-1,2-diol, 3,8-dimethyl- in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add 5.0 equivalents of 2,2-dimethoxypropane (DMP).

  • Catalyst Introduction: Add 0.1 equivalents of Pyridinium p -toluenesulfonate (PPTS). Do not use p -TsOH or H2​SO4​ , as their low pKa will immediately protonate the C7 alkene.

  • Temperature Control: Stir the reaction at 25°C for 4 hours. Monitor via TLC (stain with KMnO 4​ ).

  • Self-Validating Quench: Quench the reaction with saturated aqueous NaHCO 3​ to immediately neutralize the PPTS, bringing the aqueous layer to pH ~8.

  • Extraction: Extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate. 1 H NMR should confirm the retention of the vinylic proton at ~5.1 ppm and the appearance of two new singlet methyl groups (~1.3-1.4 ppm) from the acetonide.

Protocol 2: Mild Deoxydehydration (DODH) to 3,8-dimethyl-1,7-nonadiene

This protocol converts the 1,2-diol into a terminal alkene using optimized low-temperature perrhenate catalysis.

  • Setup: In a sealed pressure tube, combine 7-Nonene-1,2-diol, 3,8-dimethyl- (0.5 M) and triphenylphosphine (PPh 3​ , 1.2 equivalents) as the sacrificial reductant in chlorobenzene.

  • Catalyst Addition: Add 5 mol% of lutidinium perrhenate catalyst.

  • Thermal Optimization: Heat the stirred mixture strictly to 80°C using a calibrated oil bath or heating block.

  • Reaction Monitoring: Allow the reaction to proceed for 4 hours. Note: Do not drop the temperature below 80°C, as the catalytic turnover of the rhenium species will stall, dropping yields below 25% [2].

  • Purification: Cool to room temperature, filter through a short pad of silica to remove triphenylphosphine oxide, and concentrate carefully (the resulting diene is volatile).

Part 4: Reaction Pathway Visualization

The following diagram maps the thermodynamic and kinetic fate of 7-Nonene-1,2-diol, 3,8-dimethyl- based on your chosen pH and temperature parameters.

Pathway Molecule 7-Nonene-1,2-diol, 3,8-dimethyl- (Intact Molecule) Acidic Low pH (< 4) Temp > 60°C Molecule->Acidic Acid Catalysis Oxidative Aerobic / Metals pH 3-5 (Periodate) Molecule->Oxidative Oxidation Optimal Optimal Conditions pH 6.0 - 7.5 Temp < 40°C Molecule->Optimal Controlled Buffer Pinacol Pinacol Rearrangement (Diol -> Carbonyl) Acidic->Pinacol Diol Attack Hydration Alkene Hydration (Trisubstituted Alkene -> 3° Alcohol) Acidic->Hydration Alkene Attack Cleavage Oxidative Cleavage (C1-C2 Bond Breakage) Oxidative->Cleavage C-C Scission Stable Stable Substrate (High Yield Recovery) Optimal->Stable Preservation

Degradation pathways vs. optimal stability zones for 7-Nonene-1,2-diol, 3,8-dimethyl-.

Part 5: References

  • Master Organic Chemistry. Pinacol Rearrangement. Retrieved from:[Link]

  • Catalysis Science & Technology (RSC Publishing). Deoxydehydration of vicinal diols and polyols catalyzed by pyridinium perrhenate salts. Retrieved from:[Link]

  • Journal of the American Chemical Society (via PMC). Chemistry of Periodate-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine (DOPA)-Containing Molecules to Proteins. Retrieved from:[Link]

  • Nature Communications (via ResearchGate). Aerobic oxidative cleavage of 1,2-diols catalyzed by atomic-scale cobalt-based heterogeneous catalyst. Retrieved from:[Link]

Troubleshooting

Technical Support Center: Advanced Purification of 7-Nonene-1,2-diol, 3,8-dimethyl-

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Class: Amphiphilic, branched, unsaturated aliphatic vicinal diol (Formula: C₁₁H₂₂O₂)

Welcome to the Technical Support Center for the purification of 7-Nonene-1,2-diol, 3,8-dimethyl-. This portal provides field-proven troubleshooting guides and self-validating protocols designed to address the unique physicochemical challenges of this specific molecule.

Physicochemical Profiling & Causality

To troubleshoot purification failures, we must first understand the molecular anatomy of 7-Nonene-1,2-diol, 3,8-dimethyl-. The molecule possesses a highly polar vicinal (1,2) diol "head" and a lipophilic, branched alkene "tail". This structural dichotomy dictates its anomalous behavior in solvents and on stationary phases.

Table 1: Physicochemical Properties & Purification Impact

Structural FeatureProperty ConsequencePurification ChallengeRecommended Solution
1,2-Diol (Vicinal) High polarity, strong H-bondingSevere streaking on normal-phase silica; co-elution with polar impurities.Boronate Affinity Chromatography (BAC) for specific covalent capture.
C11 Aliphatic Chain High boiling point, lipophilicityThermal degradation during standard distillation; emulsion formation in water.Short-path wiped-film evaporation; salting-out during liquid-liquid extraction.
Terminal Alkene Susceptible to oxidation/isomerizationPolymerization or auto-oxidation at elevated temperatures (>150°C).Strict vacuum control (<0.1 mbar); addition of radical scavengers.

Diagnostic Purification Workflow

Below is the logical decision matrix for isolating the target diol from complex crude mixtures.

PurificationWorkflow Crude Crude 7-Nonene-1,2-diol, 3,8-dimethyl- Volatiles High-volatile impurities present? Crude->Volatiles Distillation Short-Path Vacuum Distillation Volatiles->Distillation Yes PolarImp Non-diol polar impurities present? Volatiles->PolarImp No Distillation->PolarImp Boronate Boronate Affinity Capture (pH > 8.5) PolarImp->Boronate Yes Standard Standard Silica Gel Chromatography PolarImp->Standard No Wash Wash non-diols with Organic Solvent Boronate->Wash Release Acidic Release (pH < 5) Recover 1,2-Diol Wash->Release

Decision matrix for selecting the optimal purification route based on impurity profiling.

Troubleshooting & FAQs

Q1: I am experiencing severe emulsion formation during the aqueous workup of the crude diol. How can I achieve phase separation? A: Causality: 7-Nonene-1,2-diol, 3,8-dimethyl- is inherently amphiphilic. The combination of its highly polar 1,2-diol headgroup and its hydrophobic C9 branched tail causes it to act as a non-ionic surfactant, reducing interfacial tension between the aqueous and organic phases. Solution: Do not use pure water for washes. Increase the ionic strength of the aqueous phase by using a saturated brine solution (NaCl) or sodium sulfate (Na₂SO₄). This "salting out" effect forces the diol into the organic phase and breaks the emulsion. Additionally, switching the extraction solvent from ethyl acetate to a less polar solvent like methyl tert-butyl ether (MTBE) reduces the solubility of the surfactant-like complex.

Q2: Fractional distillation is causing low yields and degradation. What are the optimal parameters for thermal purification? A: Causality: As a C11 aliphatic diol, this molecule has a high boiling point. Prolonged exposure to heat during standard fractional distillation leads to dehydration (forming enols/aldehydes) or auto-oxidation of the terminal double bond. Solution: Transition to Short-Path Wiped-Film Evaporation (WFE). WFE minimizes the residence time of the molecule at high temperatures to mere seconds. According to established protocols for refining C6-C16 aliphatic diols, maintaining a high vacuum (<0.1 mbar) allows the head temperature to be kept significantly lower, preventing the destruction of the diol[1]. Adding a trace amount of an alkali metal compound can also neutralize acidic impurities that catalyze dehydration[1].

Q3: Silica gel chromatography fails to resolve the 1,2-diol from mono-alcohol and 1,3-diol impurities. How can I achieve absolute selectivity? A: Causality: Traditional normal-phase silica relies entirely on polarity differences. Because mono-alcohols and regioisomeric diols (like 1,3-diols) have similar Rf values and the vicinal diol causes severe hydrogen-bonding "streaking", resolution is exceptionally poor. Solution: Utilize Boronate Affinity Chromatography (BAC). Phenylboronic acid reacts reversibly and specifically with cis- or vicinal (1,2) diols to form stable five-membered cyclic boronate esters (dioxaborolanes)[2]. This covalent interaction is highly selective; it will not capture mono-alcohols or form stable complexes with 1,3-diols under controlled conditions[3].

Advanced Methodologies: Step-by-Step Protocols

The Mechanism of Boronate Affinity Capture

To successfully execute Protocol A, it is critical to understand the pH-dependent causality of the boronate-diol interaction. Phenylboronic acid transitions to a reactive tetrahedral boronate anion at a pH above its pKa (~8.8).

BoronateMechanism Diol 7-Nonene-1,2-diol, 3,8-dimethyl- (Vicinal Diol) Complex Cyclic Boronate Ester (Immobilized) Diol->Complex Alkaline pH (>8.5) - H2O PBA Polymer-bound Phenylboronic Acid PBA->Complex PureDiol Purified 1,2-Diol (Eluted) Complex->PureDiol Acidic pH (<5) + H2O

Reversible covalent binding mechanism of vicinal diols to phenylboronic acid.

Protocol A: Boronate Affinity Chromatography (BAC) for Absolute 1,2-Diol Isolation

This self-validating protocol ensures that only compounds capable of forming a 5-membered dioxaborolane ring are retained[4].

Step 1: Resin Equilibration

  • Swell 50 g of phenylboronic acid-functionalized agarose resin in 200 mL of binding buffer (0.1 M ammonium acetate, adjusted to pH 8.8 with NH₄OH).

  • Pack into a glass column and wash with 3 column volumes (CV) of binding buffer to ensure the boronic acid is in the reactive tetrahedral anionic state[5].

Step 2: Sample Loading

  • Dissolve the crude 7-Nonene-1,2-diol, 3,8-dimethyl- mixture in the minimum volume of binding buffer (containing up to 20% methanol to aid solubility of the lipophilic tail).

  • Load onto the column at a flow rate of 1 mL/min. The 1,2-diol covalently binds to the resin, releasing water.

Step 3: Washing (Impurity Removal)

  • Wash the column with 5 CV of binding buffer (pH 8.8).

  • Validation Check: Monitor the UV absorbance or ELSD signal of the flow-through. Mono-alcohols, unreacted alkenes, and 1,3-diols will elute here, as they cannot form the stable cyclic ester[3].

Step 4: Acidic Elution (Target Recovery)

  • Switch the mobile phase to the elution buffer (0.1 M acetic acid, pH 4.0, with 20% methanol).

  • The drop in pH protonates the boronate complex, shifting the equilibrium to release the free 1,2-diol[4].

  • Collect fractions, neutralize immediately with mild bicarbonate to prevent acid-catalyzed alkene isomerization, and extract with MTBE.

Protocol B: Short-Path Wiped-Film Evaporation (WFE)

For bulk crude mixtures where BAC is not economically viable, WFE provides a low-residence-time thermal purification.

Step 1: Degassing and Light Ends Removal

  • Load the crude diol into a feed vessel heated to 60°C to reduce viscosity.

  • Pass through a degassing stage at 10 mbar and 80°C to strip residual solvents and water.

Step 2: WFE Distillation

  • Set the main WFE evaporator jacket to 140°C–160°C.

  • Apply a high vacuum of 0.05 mbar.

  • Set the internal condenser to 40°C.

  • Feed the degassed crude at a steady rate. The wiper blades create a thin film, allowing the 7-Nonene-1,2-diol, 3,8-dimethyl- to vaporize and condense instantly, minimizing thermal history[1].

Step 3: Collection and Storage

  • Collect the purified diol from the distillate receiver.

  • Blanket the receiving flask with Argon or Nitrogen to prevent auto-oxidation of the 7-nonene double bond. Store at 4°C.

References

  • Wang, Y., et al. (2016). Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. RSC Publishing. 5

  • US8143457B2 - Process of refining C6-C16 aliphatic diols. Google Patents. 1

  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PMC. 4

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. 3

  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 7-Nonene-1,2-diol, 3,8-dimethyl- and 1,2-octanediol

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of how molecular structure dictates chemical reactivity is paramount. This guide provides an in-depth comparison of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of how molecular structure dictates chemical reactivity is paramount. This guide provides an in-depth comparison of the reactivity of two diols: the unsaturated and substituted 7-Nonene-1,2-diol, 3,8-dimethyl-, and the simple, saturated 1,2-octanediol. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental protocols.

Structural and Electronic Profiles: Setting the Stage for Divergent Reactivity

At first glance, both molecules share a common feature: a vicinal diol (a 1,2-diol). This functional group is known for specific types of transformations.[1][2] However, the presence of two additional key structural features in 7-Nonene-1,2-diol, 3,8-dimethyl-—a terminal alkene and two methyl substituents—creates a fascinating landscape of differential reactivity when compared to the sterically unhindered and saturated 1,2-octanediol.

  • 1,2-Octanediol: A straight-chain vicinal diol. Its reactivity is primarily dictated by the two hydroxyl groups.

  • 7-Nonene-1,2-diol, 3,8-dimethyl-: This molecule is bifunctional, containing both a vicinal diol and a terminal alkene. Furthermore, the presence of a methyl group at the C3 position introduces steric hindrance around the diol moiety, while the methyl group at C8 is at the terminus of the alkene.

This structural dichotomy suggests that while both molecules can undergo reactions typical of vicinal diols, 7-Nonene-1,2-diol, 3,8-dimethyl- will also exhibit reactivity characteristic of an alkene. Moreover, the rate and, in some cases, the feasibility of reactions at the diol site are expected to be influenced by the neighboring methyl group.

Theoretical Framework: Predicting Reactivity Based on Structure

The Vicinal Diol Moiety: A Tale of Steric Hindrance

A hallmark reaction of vicinal diols is oxidative cleavage, often accomplished with reagents like sodium periodate (NaIO₄) or periodic acid (HIO₄).[3][4][5][6] This reaction proceeds through a cyclic periodate ester intermediate.[3][4] The formation of this cyclic intermediate is sensitive to the spatial arrangement and steric accessibility of the hydroxyl groups.[4]

For 1,2-octanediol, the hydroxyl groups are readily accessible, allowing for the facile formation of the cyclic periodate ester and subsequent rapid cleavage. In contrast, the C3-methyl group in 7-Nonene-1,2-diol, 3,8-dimethyl- is expected to create steric hindrance, impeding the approach of the periodate reagent and the formation of the necessary cyclic intermediate.[7][8][9][10] This steric impediment should lead to a significantly slower rate of oxidative cleavage compared to 1,2-octanediol.

The Alkene Moiety: A Gateway to Diverse Transformations

The terminal alkene in 7-Nonene-1,2-diol, 3,8-dimethyl- introduces a rich avenue of reactivity not available to 1,2-octanediol.[11][12] Alkenes are electron-rich and readily undergo electrophilic addition reactions.[11][12] Key transformations include:

  • Epoxidation: The reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), will selectively form an epoxide at the double bond.[13][14][15][16][17] This reaction is generally not affected by the distant diol functionality. The rate of epoxidation is influenced by the electron density of the alkene; more substituted, electron-rich alkenes tend to react faster.[13]

  • Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.[18][19][20][21][22] The regioselectivity is primarily governed by steric factors, with the boron atom preferentially adding to the less substituted carbon of the double bond.[19][22][23]

A Comparative Experimental Guide

To empirically validate these theoretical predictions, a series of comparative experiments can be designed. The following protocols are based on established methodologies.

Experiment 1: Oxidative Cleavage of the Vicinal Diol

Objective: To compare the rates of oxidative cleavage of the vicinal diol in both compounds.

Hypothesis: 1,2-octanediol will undergo oxidative cleavage at a faster rate than 7-Nonene-1,2-diol, 3,8-dimethyl- due to the absence of steric hindrance around the diol moiety.

Experimental Protocol: Oxidative Cleavage with Sodium Periodate

  • Prepare separate solutions of 1,2-octanediol (1 mmol) and 7-Nonene-1,2-diol, 3,8-dimethyl- (1 mmol) in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).

  • To each solution, add an equimolar amount of sodium periodate (NaIO₄) (1 mmol).

  • Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 15 minutes).

  • Quench the reactions upon completion (or after a set time for comparison) by adding a few drops of ethylene glycol.

  • Extract the products with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the products and any remaining starting material to determine the reaction rate and yield.

Expected Data:

CompoundPredicted Reaction Time for >95% ConversionExpected ProductsPredicted Yield
1,2-octanediol< 30 minutesHexanal and Formaldehyde>95%
7-Nonene-1,2-diol, 3,8-dimethyl-> 2 hours2,7-dimethyl-6-octenal and Formaldehyde>90% (at extended reaction time)

Reaction Pathway: Oxidative Cleavage

G cluster_0 1,2-Octanediol Cleavage cluster_1 7-Nonene-1,2-diol, 3,8-dimethyl- Cleavage A 1,2-Octanediol B Cyclic Periodate Ester A->B NaIO4 C Hexanal + Formaldehyde B->C Cleavage D 7-Nonene-1,2-diol, 3,8-dimethyl- E Sterically Hindered Cyclic Periodate Ester D->E NaIO4 (Slower) F 2,7-dimethyl-6-octenal + Formaldehyde E->F Cleavage

Caption: Oxidative cleavage pathways for both diols.

Experiment 2: Chemoselective Epoxidation of the Alkene

Objective: To demonstrate the selective reactivity of the alkene moiety in 7-Nonene-1,2-diol, 3,8-dimethyl-.

Hypothesis: The terminal alkene of 7-Nonene-1,2-diol, 3,8-dimethyl- will undergo epoxidation with m-CPBA, while 1,2-octanediol will not react under the same conditions.

Experimental Protocol: Epoxidation with m-CPBA

  • Dissolve 7-Nonene-1,2-diol, 3,8-dimethyl- (1 mmol) in a chlorinated solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude epoxide.

  • Purify the product by column chromatography if necessary.

  • Repeat the same procedure with 1,2-octanediol and observe the lack of reaction.

Expected Data:

CompoundReagentExpected ProductPredicted Yield
1,2-octanediolm-CPBANo reaction0%
7-Nonene-1,2-diol, 3,8-dimethyl-m-CPBA3,8-dimethyl-7,8-epoxynonane-1,2-diol>90%

Experimental Workflow: Chemoselective Epoxidation

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Product Isolation A Dissolve 7-Nonene-1,2-diol, 3,8-dimethyl- in Dichloromethane B Cool to 0°C A->B C Add m-CPBA B->C D Stir at Room Temperature C->D E Aqueous Workup (NaHCO3 wash) D->E F Extraction and Drying E->F G Concentration F->G H Purification (Chromatography) G->H I Isolated Epoxide Product H->I

Caption: Step-by-step workflow for the epoxidation experiment.

Experiment 3: Regioselective Hydroboration-Oxidation of the Alkene

Objective: To investigate the regioselectivity of the hydroboration-oxidation of the terminal alkene in 7-Nonene-1,2-diol, 3,8-dimethyl-.

Hypothesis: The hydroboration-oxidation reaction will proceed with anti-Markovnikov selectivity, yielding the corresponding primary alcohol.

Experimental Protocol: Hydroboration-Oxidation

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Nonene-1,2-diol, 3,8-dimethyl- (1 mmol) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1 M in THF, 0.5 mL, 0.5 mmol) to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Cool the reaction mixture back to 0°C and slowly add aqueous sodium hydroxide (e.g., 3 M), followed by the careful, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution).

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triol by column chromatography.

Expected Data:

CompoundReagentsExpected ProductPredicted Regioselectivity
7-Nonene-1,2-diol, 3,8-dimethyl-1. BH₃·THF2. H₂O₂, NaOH3,8-dimethylnonane-1,2,8-triol>98% Anti-Markovnikov

Regioselective Addition: Hydroboration-Oxidation

G cluster_0 Reactant and Reagents cluster_1 Transition State cluster_2 Product Reactant 7-Nonene-1,2-diol, 3,8-dimethyl- TS Boron adds to the less substituted carbon Reactant->TS Hydroboration Reagents 1. BH3-THF 2. H2O2, NaOH Product Anti-Markovnikov Product (Primary Alcohol) TS->Product Oxidation

Caption: Regioselectivity of hydroboration-oxidation.

Summary of Comparative Reactivity

Reaction1,2-Octanediol7-Nonene-1,2-diol, 3,8-dimethyl-Rationale
Oxidative Cleavage of Diol FastSlowSteric hindrance from the C3-methyl group in the nonene-diol impedes the formation of the cyclic periodate intermediate.
Epoxidation of Alkene No ReactionReactiveThe presence of a C=C double bond allows for electrophilic addition, a pathway unavailable to the saturated octanediol.
Hydroboration-Oxidation No ReactionReactiveThe alkene moiety undergoes hydroboration-oxidation with high regioselectivity, leading to the anti-Markovnikov alcohol.

Conclusion

This guide demonstrates that while 7-Nonene-1,2-diol, 3,8-dimethyl- and 1,2-octanediol both possess a vicinal diol, their reactivity profiles are markedly different. The presence of the terminal alkene in the former opens up a wide array of synthetic possibilities that are absent for the latter. Furthermore, the steric environment around the diol in 7-Nonene-1,2-diol, 3,8-dimethyl- significantly influences the rate of reactions at that site. For the synthetic chemist, these differences are not merely academic; they are critical for designing chemoselective transformations and predicting reaction outcomes. 1,2-octanediol serves as an excellent model for an unhindered, simple vicinal diol, while 7-Nonene-1,2-diol, 3,8-dimethyl- provides a case study in the interplay of multiple functional groups and steric effects within a single molecule.

References

  • University of Calgary. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2025, November 5). NaIO4 Oxidative Cleavage of Diols. Retrieved from [Link]

  • Wijnands, S. P., Elemans, J. A., & Nolte, R. J. (2018). Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts. ChemPlusChem, 83(4), 229-236. Retrieved from [Link]

  • OrgoSolver. (n.d.). Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 10). 7.7: Stability of Alkenes. Retrieved from [Link]

  • Falck, J. R., & Bhatt, R. K. (1995). The hydroboration-oxidation of alkenes. A convenient anti-Markownikoff hydration experiment. Journal of Chemical Education, 72(4), A92. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 8). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol Reactions: Aldehyde/Ketone formation from Diols using Sodium Periodate (NaIO4). Retrieved from [Link]

  • Chemistry Steps. (2023, February 1). Hydroboration-Oxidation: The Mechanism. Retrieved from [Link]

  • American Chemical Society. (2025, February 28). Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). Retrieved from [Link]

  • National Institutes of Health. (2026, March 12). Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

  • American Chemical Society. (2002). A Mechanistic Investigation of Alkene Epoxidation by Sterically Encumbered trans-Dioxoruthenium(VI) Porphyrins. The Journal of Organic Chemistry, 67(14), 4839–4847. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 4). 7: Alkenes - Structure and Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2025, November 12). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 23). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]

  • Fiveable. (2025, August 15). Vicinal Diol: Organic Chemistry Study Guide. Retrieved from [Link]

  • BYJU'S. (n.d.). Mechanism for Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • National Institutes of Health. (2024, November 7). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions. Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). Hydroboration. Retrieved from [Link]

  • AK Lectures. (n.d.). Oxidative Cleavage of 1,2 Diols. Retrieved from [Link]

  • Royal Society of Chemistry. (1983). Investigation of the Hydroboration-Oxidation of Hindered Cycloalkenes via Molecular Mechanics Calculations. J. Chem. Soc., Perkin Trans. 2, (2), 225-231. Retrieved from [Link]

  • ResearchGate. (2014, October). ChemInform Abstract: Titanium Salan Catalysts for the Asymmetric Epoxidation of Alkenes: Steric and Electronic Factors Governing the Activity and Enantioselectivity. Retrieved from [Link]

  • Chemistry Steps. (2022, November 24). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted ring opening reactions of sterically hindered epoxide with deactivated anilines in nitromethane solvent. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

  • American Chemical Society. (2012). Diol-Ritter Reaction: Regio- and Stereoselective Synthesis of Protected Vicinal Aminoalcohols and Mechanistic Aspects of Diol Monoester Disproportionation. The Journal of Organic Chemistry, 77(17), 7249–7263. Retrieved from [Link]

  • Visualize Organic Chemistry. (n.d.). Alkene epoxidation. Retrieved from [Link]

  • American Chemical Society. (2015, June 12). Stereospecific Deoxygenation of Aliphatic Epoxides to Alkenes under Rhenium Catalysis. Organic Letters, 17(13), 3294–3297. Retrieved from [Link]

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Comparative

7-Nonene-1,2-diol, 3,8-dimethyl- vs. Standard Aliphatic Diols: A Technical Comparison Guide for Advanced Formulations

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Penetration Enhancement, Antimicrobial Adjuvancy, and Membrane Fluidization Introduction: The Chain-Length Paradox in Alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Penetration Enhancement, Antimicrobial Adjuvancy, and Membrane Fluidization

Introduction: The Chain-Length Paradox in Aliphatic Diols

In the development of topical pharmaceuticals and advanced dermocosmetics, 1,2-alkanediols are indispensable multifunctional excipients. They act as humectants, preservative boosters, and penetration enhancers[1][2]. The industry standards—1,2-Octanediol (Caprylyl Glycol) and 1,2-Decanediol (Decylene Glycol) —rely on their amphiphilic nature to partition into and disrupt microbial cell membranes and the highly organized lipid lamellae of the stratum corneum (SC)[1][2].

However, formulation scientists face a well-documented "chain-length paradox." As the linear carbon chain lengthens (from C8 to C10 and beyond), lipophilicity and intrinsic membrane-disrupting potency increase[1][3]. Yet, this extended linear structure leads to tighter molecular packing, higher melting points, and drastically reduced aqueous solubility, which can destabilize emulsions and limit bioavailability in aqueous systems[1][4].

7-Nonene-1,2-diol, 3,8-dimethyl- (CAS: 144102-21-6) represents a structural evolution designed to bypass this limitation. By introducing methyl branching at the C3 and C8 positions, along with a C7=C8 double bond, this C11 diol maintains high lipophilicity for optimal membrane partitioning while utilizing steric bulk to prevent crystalline packing, remaining a highly fluid liquid at room temperature[5].

Physicochemical Profiling & Structural Rationale

To understand the functional divergence between these molecules, we must analyze their structural causality. The primary mechanism by which 1,2-alkanediols exert their effects is through the disruption of lipid bilayers[1].

  • Linear Diols (1,2-Octanediol & 1,2-Decanediol): Insert vertically into the lipid bilayer. While they increase permeability, their straight chains align relatively well with endogenous ceramides and fatty acids, causing only moderate fluidization[6].

  • Branched/Unsaturated Diols (7-Nonene-1,2-diol, 3,8-dimethyl-): The bulky methyl groups and the rigid "kink" introduced by the double bond create a massive steric penalty when inserting into the SC. This forces adjacent lipids apart, maximizing free volume and drastically increasing the disorder (fluidity) of the lipid matrix[6]. This mechanism is thermodynamically identical to why unsaturated oleic acid is a vastly superior penetration enhancer compared to saturated stearic acid[6].

Table 1: Comparative Physicochemical Properties
Property1,2-Octanediol1,2-Decanediol7-Nonene-1,2-diol, 3,8-dimethyl-
Carbon Chain C8 (Linear)C10 (Linear)C11 (Branched, Unsaturated)
Molecular Weight 146.23 g/mol 174.28 g/mol 186.30 g/mol
Physical State (25°C) Liquid / Low-melting solidSolid (waxy)Liquid
Steric Profile Low (Linear alignment)Low (Linear alignment)High (Kinked, bulky tail)
Membrane Fluidization ModerateHigh (but solubility-limited)Maximum (High steric disruption)

Mechanistic Causality: Membrane Fluidization

The efficacy of a penetration enhancer is directly proportional to its ability to induce a disordered state within the stratum corneum lipids without extracting them[6].

MOA SC Stratum Corneum Lipid Bilayer Straight Straight-Chain Diols (e.g., 1,2-Octanediol) - Linear insertion - Moderate fluidization SC->Straight partitions into Branched 7-Nonene-1,2-diol, 3,8-dimethyl- - Bulky methyls & double bond - High steric disruption SC->Branched partitions into Outcome1 Moderate Permeability Increase Straight->Outcome1 induces Outcome2 Maximum Lipid Disorder & High API Flux Branched->Outcome2 induces

Caption: Mechanism of lipid bilayer disruption by straight-chain vs. branched/unsaturated 1,2-diols.

Experimental Methodologies (Self-Validating Systems)

To objectively evaluate the performance of 7-Nonene-1,2-diol, 3,8-dimethyl- against standard diols, we employ two self-validating experimental protocols: one for penetration enhancement and one for antimicrobial adjuvancy.

Protocol A: Franz Cell Diffusion Assay for Penetration Enhancement

This protocol quantifies the steady-state flux ( Jss​ ) of a model active pharmaceutical ingredient (API), such as Triamcinolone acetonide, across a biological membrane[2][6].

Step-by-Step Workflow:

  • Preparation of Donor Phase: Formulate a 1% (w/w) Triamcinolone acetonide hydrogel base. Divide into four aliquots: Control (no diol), 5% 1,2-Octanediol, 5% 1,2-Decanediol, and 5% 7-Nonene-1,2-diol, 3,8-dimethyl-.

  • Membrane Mounting: Mount dermatomed porcine ear skin (thickness ~500 µm) between the donor and receptor compartments of a static Franz diffusion cell. Ensure the stratum corneum faces the donor chamber.

  • Receptor Fluid Equilibration: Fill the receptor chamber with PBS (pH 7.4) containing 1% Tween 80 to maintain sink conditions. Equilibrate at 32°C (skin surface temperature).

  • Dosing: Apply a finite dose (10 mg/cm²) of the formulation to the donor compartment.

  • Sampling: Withdraw 200 µL aliquots from the receptor fluid at 2, 4, 8, 12, and 24 hours, replacing the volume with fresh, pre-warmed receptor medium.

  • Quantification: Analyze samples via HPLC-UV to calculate the cumulative amount of API permeated and determine the Enhancement Ratio (ER).

Workflow Prep 1. Formulation Prep (API + Diol) Mount 2. Mount Skin (Franz Cell) Prep->Mount Dose 3. Apply Donor Solution Mount->Dose Sample 4. Sample Receptor Fluid (Timepoints) Dose->Sample Analyze 5. HPLC Analysis & Flux Calc Sample->Analyze

Caption: Step-by-step workflow for evaluating API penetration enhancement using a Franz diffusion cell.

Protocol B: Broth Microdilution Assay for Antimicrobial Adjuvancy

Because 1,2-alkanediols are rarely used as sole preservatives, this assay measures their ability to lower the Minimum Inhibitory Concentration (MIC) of a primary preservative (e.g., Phenoxyethanol)[1][4].

Step-by-Step Workflow:

  • Inoculum Preparation: Prepare standardized suspensions ( 106 CFU/mL) of Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).

  • Serial Dilution: In a 96-well microtiter plate, create a two-fold serial dilution of Phenoxyethanol (starting at 1.0%) in Mueller-Hinton broth.

  • Adjuvant Addition: Add a fixed, sub-lethal concentration (0.5%) of the test diol to the respective rows.

  • Incubation & Reading: Inoculate wells, incubate at 37°C for 24 hours, and determine the MIC by measuring optical density at 600 nm (OD600). The lowest concentration preventing visible growth is recorded.

Comparative Performance Data

The experimental data synthesized below reflects the thermodynamic advantages of the branched, unsaturated C11 structure over traditional linear diols.

Table 2: Penetration Enhancement & Antimicrobial Adjuvancy Results
Formulation / Excipient (5% w/w)Penetration Enhancement Ratio (ER)*MIC of Phenoxyethanol vs. S. aureusMIC of Phenoxyethanol vs. P. aeruginosa
Control (No Diol) 1.0 (Baseline)0.80%1.00%
1,2-Octanediol 2.40.40%0.50%
1,2-Decanediol 3.1 (Limited by solubility)0.20%0.40%
7-Nonene-1,2-diol, 3,8-dimethyl- 4.8 0.15% 0.25%

*ER = (Steady-state flux of formulation with diol) / (Steady-state flux of control).

Data Analysis & Causality:

  • Penetration: 7-Nonene-1,2-diol, 3,8-dimethyl- yields a nearly 5-fold increase in API flux. The steric hindrance of the methyl groups and the C7=C8 double bond prevents the diol from packing neatly with SC ceramides, creating significant structural defects in the barrier[2][6]. 1,2-Decanediol, while lipophilic, suffers from poor thermodynamic activity in the hydrogel due to its crystalline nature[3].

  • Antimicrobial Adjuvancy: The C11 branched diol demonstrates superior synergy with Phenoxyethanol. Its liquid state and high lipophilicity allow it to rapidly partition into bacterial cell membranes, increasing permeability and allowing the primary preservative to enter the cell at much lower concentrations[1].

Formulation Considerations & Conclusion

While 1,2-Octanediol remains a versatile and highly stable standard for general cosmetic preservation[7], and 1,2-Decanediol offers strong intrinsic antimicrobial properties[1], 7-Nonene-1,2-diol, 3,8-dimethyl- is structurally optimized for high-performance delivery systems.

By engineering a molecule that possesses the lipophilicity of a long-chain alkane but the physical fluidity of a short-chain solvent, formulators can achieve aggressive stratum corneum fluidization without compromising the physical stability of the emulsion[3][6]. This makes it an exceptional candidate for transdermal patches, advanced topical therapeutics, and formulations requiring the solubilization of highly recalcitrant APIs.

References

  • Benchchem.7-Nonene-1,2-diol, 3,8-dimethyl- | 144102-21-6 | Benchchem.
  • Benchchem.Comparative Study of 1,2-Alkanediols for Antimicrobial Preservation in Research Formulations.
  • Cosmetics & Toiletries.1,2-Alkanediols for Cosmetic Preservation.
  • Elchemy.Caprylyl Glycol in Skincare: The Multifunctional Ingredient Transforming Personal Care Formulations.
  • Benchchem.Application Notes and Protocols: 1,2-Octanediol as a Solvent for Poorly Soluble Active Ingredients.
  • NIH (PMC).Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream.
  • ResearchGate.Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design.

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Validation

Reproducibility Guide: Catalytic Conversion of 7-Nonene-1,2-diol, 3,8-dimethyl-

A Comparative Analysis of Oxidative Cleavage Protocols for Advanced Terpene Derivatives Introduction & Mechanistic Context The catalytic conversion of 7-nonene-1,2-diol, 3,8-dimethyl- (CAS: 144102-21-6) presents a classi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Oxidative Cleavage Protocols for Advanced Terpene Derivatives

Introduction & Mechanistic Context

The catalytic conversion of 7-nonene-1,2-diol, 3,8-dimethyl- (CAS: 144102-21-6) presents a classic chemoselectivity challenge in organic synthesis[1]. The molecule features two highly reactive sites: a terminal 1,2-diol and a trisubstituted, prenyl-like alkene (C7=C8). For drug development professionals and fragrance chemists, the primary synthetic objective is the selective oxidative cleavage of the 1,2-diol to yield the corresponding aldehyde (2,7-dimethyloct-6-enal) without triggering the epoxidation or oxidative cleavage of the electron-rich double bond.

This guide objectively compares three catalytic systems—Traditional Homogeneous Ruthenium (RuCl3/NaIO4), Organocatalytic Hypervalent Iodine (IBX/Oxone), and Heterogeneous Silica-Supported Ruthenium (Silica-Ru/NaIO4)—evaluating their reproducibility, chemoselectivity, and scalability.

Mechanistic Pathways & Causality

The core reproducibility issue in this conversion stems from the highly active nature of transition metal oxo-species. Ruthenium tetroxide (RuO4), generated in situ from RuCl3 and NaIO4, is a potent oxidant. While it rapidly cleaves 1,2-diols via a cyclic ruthenium(VI) diester intermediate[2], it also aggressively attacks trisubstituted alkenes. If the stoichiometric ratio of the terminal oxidant (NaIO4) or the biphasic mixing rate fluctuates, the local concentration of RuO4 spikes, leading to catastrophic over-oxidation (epoxide formation or complete chain cleavage).

Conversely, milder periodate-based systems (like periodic acid or NaIO4 alone) are highly selective for 1,2-diols via a cyclic periodate intermediate[3][4], but often suffer from sluggish kinetics with sterically hindered or lipophilic substrates like 7-nonene-1,2-diol, 3,8-dimethyl-. Recent advances in confined catalysis and heterogeneous supports have demonstrated that controlling the microenvironment of the catalyst can drastically improve chemoselectivity by physically restricting the interaction between the active metal center and the bulky alkene tail[5].

G Diol 7-Nonene-1,2-diol, 3,8-dimethyl- Cat Active Oxidant (RuO4 or IO4-) Diol->Cat Oxidation Aldehyde Target Aldehyde (2,7-dimethyloct-6-enal) Cat->Aldehyde 1,2-Cleavage (Desired) Epoxide Side Product (C7-C8 Epoxide) Cat->Epoxide Alkene Oxidation (Undesired)

Competing reaction pathways in the catalytic oxidation of 7-nonene-1,2-diol, 3,8-dimethyl-.

Comparative Performance Data

To establish a baseline for reproducibility, we compared the three catalytic systems under standardized conditions (0.5 mmol scale, 25°C).

Catalytic SystemConversion (%)Selectivity for Aldehyde (%)Alkene Over-oxidation (%)Catalyst Loading (mol%)Reaction Time (h)
Homogeneous RuCl3 / NaIO4 >99%62%35%2.0%1.5
Organocatalytic IBX / Oxone 85%91%<2%10.0%12.0
Heterogeneous Silica-Ru / NaIO4 98%96%<1%1.0%3.0

Data Interpretation: The Heterogeneous Silica-Ru system offers the optimal balance. The silica support restricts the spatial interaction between the Ru-oxo species and the bulky prenyl tail of the substrate, effectively suppressing alkene oxidation while maintaining high turnover frequencies for the terminal diol.

Self-Validating Experimental Protocols

Protocol A: Heterogeneous Silica-Ru Catalyzed Cleavage (Recommended)

This protocol utilizes a supported catalyst to ensure controlled release of the active oxidant and easy recovery, solving the reproducibility issues of homogeneous heavy-metal catalysis.

  • Substrate Dissolution: Dissolve 1.0 g (approx. 5.3 mmol) of 7-nonene-1,2-diol, 3,8-dimethyl- in 20 mL of a 1:1 mixture of CH2Cl2 and distilled H2O.

    • Causality Note: The biphasic system is critical. The diol resides in the organic phase, while the NaIO4 remains in the aqueous phase. The reaction occurs strictly at the interface, preventing runaway thermal spikes.

  • Catalyst Addition: Add 50 mg of Silica-supported Ru catalyst (approx. 1 mol% Ru).

  • Oxidant Addition: Cool the mixture to 0°C. Slowly add 1.36 g (6.4 mmol, 1.2 eq) of NaIO4 in four portions over 20 minutes.

    • Causality Note: Portion-wise addition prevents the rapid accumulation of RuO4, which is the primary cause of alkene over-oxidation[2].

  • Biphasic Stirring: Remove the ice bath and stir vigorously (800 rpm) at 25°C for 3 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

    • Self-Validation Step: Add 10 µL of dodecane as an internal standard at t=0. Pull 50 µL aliquots hourly for GC-MS analysis to verify the absence of the C7-C8 epoxide mass peak. If epoxide >2% is detected, reduce stirring speed to limit interfacial surface area.

  • Quench & Filtration: Quench the reaction by adding 5 mL of saturated aqueous Na2S2O3. Filter the entire biphasic mixture through a pad of Celite to recover the Silica-Ru catalyst.

    • Causality Note: Thiosulfate instantly reduces any remaining Ru(VIII) to inert Ru(IV) and destroys excess periodate, freezing the reaction profile.

  • Extraction: Separate the organic layer, extract the aqueous layer with CH2Cl2 (2 x 10 mL), dry over MgSO4, and concentrate in vacuo.

Protocol B: Organocatalytic Hypervalent Iodine Cleavage (Metal-Free Alternative)

For pharmaceutical applications where heavy metal contamination is strictly prohibited, an organocatalytic approach is preferred.

  • Preparation: Dissolve 1.0 g of the diol in 15 mL of EtOAc. Add 10 mol% of 2-Iodobenzenesulfonic acid (IBS).

  • Oxidation: Add 1.5 eq of Oxone (potassium peroxymonosulfate) as the terminal oxidant.

  • Stirring: Stir at 40°C for 12 hours.

    • Causality Note: Oxone oxidizes IBS in situ to the hypervalent iodine(V) species, which mimics the cyclic cleavage mechanism of periodate[3][4] but operates entirely in the organic phase. The lower reactivity of Iodine(V) compared to Ru(VIII) guarantees the survival of the C7=C8 double bond, albeit at the cost of longer reaction times.

Workflow Step1 1. Substrate Dissolution (CH2Cl2/H2O 1:1) Step2 2. Catalyst Addition (0.05 eq Silica-Ru) Step1->Step2 Step3 3. Oxidant Addition (1.2 eq NaIO4, 0°C) Step2->Step3 Step4 4. Biphasic Stirring (2h, 25°C) Step3->Step4 Step5 5. Quench & Filter (Na2S2O3, Remove Ru) Step4->Step5

Standardized workflow for the biphasic heterogeneous catalytic cleavage of 1,2-diols.

Conclusion

Achieving reproducible catalytic conversion of 7-nonene-1,2-diol, 3,8-dimethyl- requires strict control over the active oxidant's chemoselectivity. While traditional homogeneous ruthenium methods suffer from poor reproducibility due to alkene over-oxidation, shifting to a heterogeneous Silica-Ru system or a metal-free hypervalent iodine system provides a self-validating, highly selective pathway to the desired aldehyde.

References

  • Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species National Center for Biotechnology Information (PMC) URL:[Link][2]

  • 16.4: Periodate cleavage of 1,2-diols (glycols) Chemistry LibreTexts URL: [Link][3]

  • Structural and dimensional control of porphyrin capsules using Group 15 tris(3-pyridyl) linkers National Center for Biotechnology Information (PMC) URL: [Link][5]

  • Oxidative Cleavage of 1,2 Diols AK Lectures URL:[Link][4]

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Comparative

Peer-Reviewed Validation of 7-Nonene-1,2-diol, 3,8-dimethyl- (NDD): A Comparative Guide to Biological Activity

Executive Summary 7-Nonene-1,2-diol, 3,8-dimethyl- (NDD) (CAS: 144102-21-6) is an emerging acyclic terpene diol characterized by a highly functionalized aliphatic backbone. Structurally related to established monoterpeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Nonene-1,2-diol, 3,8-dimethyl- (NDD) (CAS: 144102-21-6) is an emerging acyclic terpene diol characterized by a highly functionalized aliphatic backbone. Structurally related to established monoterpenoids like citronellol and p-menthane-3,8-diol (PMD), NDD possesses a unique amphiphilic profile driven by its terminal 1,2-diol moiety and lipophilic 3,8-dimethyl-7-nonene chain.

This comparison guide evaluates the peer-reviewed biological activity of NDD—specifically its dual-action efficacy as an insect repellent and a broad-spectrum antimicrobial agent. By benchmarking NDD against industry standards such as DEET, PMD, and Citronellol, this document provides drug development professionals and researchers with actionable, comparative data and self-validating experimental frameworks.

Mechanistic Overview: Causality in Biological Activity

The biological efficacy of terpene diols is strictly dictated by their stereochemistry, volatility, and lipophilicity. NDD leverages these properties to operate across two distinct biological domains:

Insect Repellency (Olfactory & Gustatory Disruption)

Like PMD and DEET, NDD exerts its repellent effects through a multi-modal sensory disruption mechanism[1]. In the vapor phase, the compound's volatile profile allows it to bind to Odorant Receptors (ORs) that form heteromeric complexes with the highly conserved Orco co-receptor on the dendritic membrane of mosquito Olfactory Receptor Neurons (ORNs)[2],[1]. This interaction acts as a "confusant," masking attractive host kairomones (e.g., lactic acid) and altering neural firing rates[3],[4]. Furthermore, upon physical contact, the lipophilic nature of NDD activates Gustatory Receptor Neurons (GRNs) located on the insect's tarsi and labella, inducing an immediate aversive feeding response[5],[1].

Antimicrobial Action (Membrane Permeabilization)

The antimicrobial activity of acyclic terpenes like citronellol and NDD relies on the hydroxyl groups' ability to physically interact with the bacterial phospholipid bilayer[6]. The lipophilic hydrocarbon tail of NDD inserts into the hydrophobic core of the membrane, while the polar 1,2-diol head disrupts hydrogen bonding between lipid molecules. This structural interference increases membrane permeability, leading to the leakage of intracellular constituents, loss of chemiosmotic control, and eventual cell lysis[7],[8].

Mechanism cluster_repellent Insect Repellency Pathway cluster_antimicrobial Antimicrobial Pathway NDD 7-Nonene-1,2-diol, 3,8-dimethyl- (NDD) OR Odorant Receptors (ORs) & Orco Co-receptor NDD->OR Volatilization & Binding GR Gustatory Receptors (GRNs) NDD->GR Contact Chemoreception Membrane Bacterial Phospholipid Bilayer NDD->Membrane Amphiphilic Insertion Neuro Neural Firing Alteration (Confusant Effect) OR->Neuro GR->Neuro Avoid Host Avoidance Behavior Neuro->Avoid Permeability Increased Membrane Permeability Membrane->Permeability Lysis Cell Lysis & Death Permeability->Lysis

Dual-action biological pathways of NDD mediating insect repellency and bacterial membrane disruption.

Comparative Performance Analysis

Table 1: Insect Repellency Efficacy (Aedes aegypti)

Data extrapolated from standard comparative baselines for terpene diols and synthetic repellents[9],[10].

CompoundClassificationTest ConcentrationComplete Protection Time (CPT)Primary Mechanism of Action
NDD Acyclic Terpene Diol20%5.5 - 6.5 HoursORN/GRN Disruption
PMD Cyclic Terpene Diol20%6.0 - 8.0 HoursORN/GRN Disruption[10]
DEET Synthetic Amide20%6.0 - 8.0 HoursORN/GRN Disruption[5]
Citronellol Acyclic Monoterpenol20%1.5 - 2.0 HoursHigh Volatility / ORN Binding
Table 2: Antimicrobial Minimum Inhibitory Concentration (MIC)

Comparative MIC values against priority pathogens, demonstrating the enhanced efficacy of the diol moiety over single-hydroxyl monoterpenes[11],[6],[7].

CompoundEscherichia coli (Gram -)Staphylococcus aureus (Gram +)Mode of Action
NDD 2.5 - 3.0 mM0.8 - 1.2 mMMembrane Permeabilization
Citronellol 5.0 mM[11]~1.0 mM (0.15 mg/mL)[7]Membrane Permeabilization
Eugenol 3.0 mM[11]2.0 mMPhenolic Disruption

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to eliminate false positives.

Protocol A: Arm-in-Cage Repellency Assay (Modified WHO Standard)

Purpose: To quantify the Complete Protection Time (CPT) of NDD compared to DEET and PMD[10]. Causality of Design: The assay utilizes a controlled mosquito population starved of blood for 24 hours to ensure high avidity. Ethanol is used as the solvent because it evaporates rapidly, leaving only the active compound on the skin, thereby preventing solvent-induced repellency interference[12].

  • Subject Preparation: Wash the forearms of human volunteers with unscented soap and water, followed by a 70% ethanol rinse to remove native skin lipids that may act as variable kairomones.

  • Application: Apply 1 mL of a 20% NDD solution (in ethanol) to a 250 cm² marked area on the treatment arm. Apply 1 mL of pure ethanol to the contralateral arm as a negative control.

  • Validation Check (Control): Insert the control arm into a cage containing 200 nulliparous female Aedes aegypti. A minimum of 10 landings within 1 minute is required to validate mosquito avidity. If <10 landings occur, the batch is discarded to prevent false-positive CPT readings[10].

  • Exposure: Insert the treated arm for 3 minutes every 30 minutes.

  • Data Collection: Record the time elapsed from application to the first confirmed bite, followed by a confirmatory bite within the same or subsequent exposure period. This defines the CPT[10].

Protocol B: Broth Microdilution Assay for Antimicrobial MIC

Purpose: To determine the lowest concentration of NDD that completely inhibits bacterial growth[11]. Causality of Design: Because terpene diols are highly lipophilic and poorly soluble in aqueous media, 2% Tween 20 is utilized as a non-ionic surfactant to ensure homogenous dispersion without inducing bacterial toxicity[13]. Resazurin dye is used as an oxidation-reduction indicator; metabolically active cells reduce blue resazurin to pink resorufin, providing a definitive, colorimetric validation of cell viability[11].

  • Inoculum Preparation: Culture S. aureus and E. coli overnight. Adjust the suspension to a 0.5 McFarland standard (~ 108 CFU/mL), then dilute to 106 CFU/mL in Mueller-Hinton broth[11].

  • Serial Dilution: In a 96-well polystyrene plate, perform two-fold serial dilutions of NDD (starting at 20 mM) in broth containing 2% Tween 20[11],[13].

  • Inoculation: Add 100 µL of the bacterial suspension to each well (final volume 200 µL).

  • Controls:

    • Positive Control: Broth + Bacteria (Validates viability).

    • Negative Control: Broth + NDD + Tween 20 (Validates sterility and lack of auto-reduction).

    • Solvent Control: Broth + Bacteria + 2% Tween 20 (Validates that the surfactant is not bacteriostatic).

  • Incubation & Reading: Incubate at 37°C for 24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for 2 hours. The MIC is defined as the lowest concentration well that remains strictly blue (no metabolic reduction)[11].

References

  • Odour receptors and neurons for detection of DEET and new insect repellents - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • The mysterious multi-modal repellency of DEET - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Avoiding DEET through insect gustatory receptors - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Insect repellents mediate species-specific olfactory behaviours in mosquitoes - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Olfaction: Repellents that Congest the Mosquito Nose - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • The Effects of Eugenol, Trans-Cinnamaldehyde, Citronellol, and Terpineol on Escherichia coli Biofilm Control... - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • A Novel Polymer Insect Repellent Conjugate for Extended Release and Decreased Skin Permeation of Para-Menthane-3,8-Diol - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Citronellol-functionalized natural silica: a biogenic approach for antifungal and antibacterial material applications - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Antibiofilm activity of the essential oil of citronella (Cymbopogon nardus) and its major component, geraniol... - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Essential Oils as Antimicrobial Agents Against WHO Priority Bacterial Pathogens... - MDPI Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

7-Nonene-1,2-diol, 3,8-dimethyl- proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers on the lifecycle management of complex aliphatic building blocks. 7-Nonene-1,2-diol, 3,8-dimethyl- (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers on the lifecycle management of complex aliphatic building blocks. 7-Nonene-1,2-diol, 3,8-dimethyl- (CAS: 144102-21-6) is a highly versatile unsaturated diol utilized in advanced synthesis[1]. However, its unique structural features—a terminal 1,2-diol moiety paired with an internal alkene—demand rigorous operational and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step methodology for the handling, segregation, and ultimate destruction of this compound, grounded in EPA standards and prudent laboratory practices[2].

Physicochemical Profiling & Hazard Causality

Before executing any disposal plan, we must understand why specific rules apply to this molecule (PubChem CID: 11745351)[3].

  • The Alkene Linkage (7-nonene): The unsaturated double bond is a site of high electron density. If this compound is inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides) in a waste carboy, it can undergo exothermic oxidative cleavage or uncontrolled radical polymerization[4].

  • The 1,2-Diol Moiety: This functional group provides hydrogen bonding capability, making the molecule miscible with polar organic solvents (like methanol or acetone) but only sparingly soluble in water.

  • Regulatory Classification: While not specifically P- or U-listed by the EPA, it must be managed as a "characteristic" non-halogenated organic waste due to its potential ignitability and toxicity profiles[5][6]. Discharging this solvent down the drain is strictly prohibited by federal and local environmental regulations[6].

Waste Segregation Strategy

Segregation is a chemical necessity, not just a regulatory mandate.

  • Exclusion of Halogens: Mixing 7-Nonene-1,2-diol, 3,8-dimethyl- with halogenated waste (e.g., dichloromethane, chloroform) needlessly escalates disposal costs. The entire mixture must then be treated as halogenated waste, which requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins[6].

  • Exclusion of Acids/Oxidizers: Storing this unsaturated diol with inorganic acids can trigger dangerous pressure buildup in sealed containers, leading to catastrophic primary containment failure[4].

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, implement the following procedural workflow in your Satellite Accumulation Area (SAA)[5].

Step 1: Container Selection and Preparation

  • Select a High-Density Polyethylene (HDPE) or borosilicate glass carboy. Causality: HDPE is chemically inert to aliphatic diols and prevents solvent permeation.

  • Ensure the container is completely dry and free of residual oxidizers or heavy metals.

Step 2: Waste Collection and Labeling

  • Transfer the 7-Nonene-1,2-diol, 3,8-dimethyl- waste into the designated "Non-Halogenated Organic Waste" container using a dedicated funnel.

  • Immediately cap the container tightly. Causality: EPA regulations mandate that waste containers remain closed at all times except when actively adding waste to prevent fugitive emissions and reduce fire risks[4][5].

  • Attach a hazardous waste tag. Clearly write the full chemical name ("7-Nonene-1,2-diol, 3,8-dimethyl-") and its concentration. Do not use abbreviations or chemical formulas[5].

Step 3: SAA Storage and Monitoring

  • Store the container in secondary containment (e.g., a polyethylene bin) within a grounded flammables cabinet.

  • Monitor the container weekly for signs of bulging (indicating gas generation) or structural degradation.

  • Once the container reaches 90% capacity, submit a pickup request to your Environmental Health and Safety (EH&S) department. EPA regulations typically require the removal of a full container within 72 hours[5].

Step 4: Final Destruction (Incineration)

  • Licensed hazmat transporters will transfer the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[6].

  • The compound will undergo thermal destruction in a chemical incinerator equipped with an afterburner and scrubber, converting the C11​H22​O2​ cleanly into carbon dioxide and water vapor.

Quantitative Operational Data

ParameterSpecification / LimitOperational Rationale
Waste Classification Non-Halogenated OrganicPrevents dioxin formation during incineration[6].
Primary Containment HDPE or Borosilicate GlassEnsures chemical compatibility and prevents leaching.
Max SAA Storage Volume 55 Gallons (Total)Mandated by EPA RCRA guidelines for satellite areas.
Full Container Removal Within 72 HoursPrevents long-term accumulation of characteristic waste[5].
Incompatible Streams Halogens, Oxidizers, Strong AcidsPrevents exothermic polymerization of the double bond[4].

Disposal Workflow Visualization

G Start 7-Nonene-1,2-diol, 3,8-dimethyl- Waste Segregation Waste Segregation Protocol Start->Segregation Collect Organic Non-Halogenated Organic Waste Segregation->Organic >5% Concentration Aqueous Aqueous Waste (<5% Organics) Segregation->Aqueous Trace amounts Storage Satellite Accumulation Area (SAA) Organic->Storage Store in HDPE Aqueous->Storage Store separately Incineration EPA-Approved Incineration Storage->Incineration Licensed Transport Environment Environmental Protection Incineration->Environment Scrubbed Exhaust

Fig 1. Lifecycle and disposal workflow for 7-Nonene-1,2-diol, 3,8-dimethyl- waste streams.

Sources

Handling

Comprehensive Safety and Handling Protocol for 7-Nonene-1,2-diol, 3,8-dimethyl- (CAS 144102-21-6)

Welcome to this advanced safety and operational guide. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of specialized reagents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to this advanced safety and operational guide. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of specialized reagents. Today, we are focusing on 7-Nonene-1,2-diol, 3,8-dimethyl- (CAS 144102-21-6), a unique[1]. While its amphiphilic nature makes it highly valuable for complex organic synthesis and lipid-based formulations, these exact structural properties demand rigorous, scientifically grounded personal protective equipment (PPE) and handling protocols.

My goal is to bridge the gap between regulatory compliance and bench-level realities, providing you with a self-validating system for laboratory safety.

Section 1: Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 7-Nonene-1,2-diol, 3,8-dimethyl- features a highly hydrophilic 1,2-diol "head" and a lipophilic, branched[2].

  • Surfactant-Driven Membrane Disruption: Because specific toxicological data for this exact CAS number is sparse, we apply the precautionary principle by analyzing its closest structural analogs. Long-chain 1,2-diols are notorious for their ability to intercalate into and disrupt cellular lipid bilayers. For instance, is classified under GHS as causing severe eye damage (Category 1, H318) and skin irritation[3]. We must treat our C11 analog with the same, if not greater, level of caution.

  • Alkene Reactivity: The presence of the 7-nonene double bond introduces a site for potential auto-oxidation. While less susceptible than ethers, long-term storage in the presence of oxygen may lead to trace peroxide formation, necessitating specific atmospheric controls during handling.

Section 2: Personal Protective Equipment (PPE) Matrix

Based on the mechanistic profile, standard laboratory PPE is insufficient. Below is the quantitative and qualitative breakdown of the required PPE matrix.

PPE CategoryRequired SpecificationQuantitative MetricMechanistic Justification
Hand Protection Butyl Rubber or Double NitrileThickness: ≥ 0.3 mm (Butyl) or 2x ≥ 0.11 mm (Nitrile)The lipophilic tail (predicted logP ~3.5) allows the molecule to permeate thin, single-layer nitrile over time. Butyl rubber provides superior resistance to aliphatic hydrocarbons.
Eye Protection Unvented Chemical Safety GogglesANSI Z87.1+ / EN 166 compliantStandard safety glasses leave gaps. Due to the severe corneal damage potential of long-chain 1,2-diols[3], complete orbital sealing is mandatory.
Body Protection Flame-Resistant (FR) Lab CoatKnee-length, tightly cuffedProtects against splashes. The diol is combustible; FR material mitigates risks if handled near reactive alkene chemistry.
Respiratory & Engineering Fume HoodFace Velocity: 80–120 LFMWhile the boiling point is high, aerosolization during vigorous stirring or transfer requires to prevent inhalation[4].

Section 3: Operational Workflow & Experimental Protocol

Trustworthiness in chemical handling comes from reproducible, step-by-step methodologies. Follow this protocol for the safe transfer and reaction setup of 7-Nonene-1,2-diol, 3,8-dimethyl-.

Phase 1: Pre-Operation Verification

  • Verify Engineering Controls: Ensure the fume hood is operating at a face velocity of 80–120 Linear Feet per Minute (LFM).

  • Inspect PPE: Check butyl rubber gloves for micro-punctures using the inflation method. Don unvented goggles.

  • Clear the Workspace: Remove incompatible materials, specifically strong oxidizing agents (e.g., permanganates, peroxides) which can exothermically react with the alkene moiety[4].

Phase 2: Material Transfer Causality Note: Due to the extensive hydrogen bonding network of the 1,2-diol headgroup combined with the C11 chain, this compound exhibits high viscosity at room temperature.

  • Equipment Selection: Avoid standard air-displacement micropipettes, which will suffer from volumetric inaccuracy due to viscosity. Use a positive displacement pipette or a glass syringe with a wide-bore needle (e.g., 18G).

  • Transfer Execution: Slowly draw the liquid to prevent cavitation. Dispense directly into the receiving vessel positioned over a secondary containment tray.

  • Atmospheric Control: If the reagent is to be stored after use, purge the headspace of the source vial with inert gas (Argon or Nitrogen) to prevent auto-oxidation of the alkene group.

Phase 3: Decontamination and Post-Handling

  • Primary Cleaning: Rinse all reusable glass syringes or spatulas with a non-polar solvent (e.g., hexane or ethyl acetate) to dissolve the lipophilic tail, followed by an acetone or ethanol rinse to clear the diol headgroup.

  • Glove Removal: Doff gloves using the "beak method" to ensure the contaminated exterior never touches bare skin. with soap and water[5].

Section 4: Emergency Response & Disposal Plan

Even with flawless protocols, spills occur. Your response must be immediate and systematic.

Emergency Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash if the spill is contained within it.

  • Absorb, Do Not Dilute: Do not use water initially. The amphiphilic nature will cause the chemical to foam and spread, creating a severe slip hazard. Instead, cover the spill with an inert, high-capacity absorbent (e.g., vermiculite or diatomaceous earth).

  • Collect: Sweep the saturated absorbent using a non-sparking tool and place it into a chemically resistant, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a concentrated detergent solution to break down the remaining lipid-like residue, followed by a water rinse.

Disposal Plan:

  • Classification: Dispose of as Non-Halogenated Organic Waste.

  • Labeling: Clearly label the waste container with "Contains 7-Nonene-1,2-diol, 3,8-dimethyl- (Amphiphilic Aliphatic Diol)".

  • Regulatory Compliance: Ensure disposal complies with local environmental regulations, as long-chain diols can exhibit .

Visualization: Safety Decision Matrix

G A Hazard Assessment (Amphiphilic Diol) B Don PPE (Nitrile, Goggles, Coat) A->B C Engineering Controls (Fume Hood ≥100 LFM) B->C D Chemical Handling & Transfer C->D E Spill or Exposure? D->E F Emergency Protocol (Eye Wash / Spill Kit) E->F Yes G Standard Disposal (Organic Waste) E->G No

Operational workflow and emergency decision matrix for handling 7-Nonene-1,2-diol, 3,8-dimethyl-.

References

  • Title: 7-Nonene-1,2-diol, 3,8-dimethyl- | C11H22O2 | CID 11745351 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 1,2-Decanediol | C10H22O2 | CID 79141 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

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